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Core Science & Biosynthesis

Foundational

5-Bromo-3-(3-chloro-phenyl)-pyrazin-2-ylamine CAS number lookup

This technical whitepaper provides a comprehensive, expert-level analysis of 5-Bromo-3-(3-chlorophenyl)pyrazin-2-amine , a highly specialized heterocyclic building block. Designed for medicinal chemists, pharmacologists,...

Author: BenchChem Technical Support Team. Date: March 2026

This technical whitepaper provides a comprehensive, expert-level analysis of 5-Bromo-3-(3-chlorophenyl)pyrazin-2-amine , a highly specialized heterocyclic building block. Designed for medicinal chemists, pharmacologists, and drug discovery professionals, this guide synthesizes structural informatics, pharmacological rationale, and field-proven synthetic methodologies.

Chemical Identity & Structural Informatics

The pyrazine scaffold is a "privileged structure" in medicinal chemistry, frequently deployed as an ATP-competitive hinge binder in kinase inhibitors[1]. The specific substitution pattern of 5-bromo-3-(3-chlorophenyl)pyrazin-2-amine offers a unique trifecta of functional handles.

  • IUPAC Name: 5-bromo-3-(3-chlorophenyl)pyrazin-2-amine

  • Molecular Formula: C₁₀H₇BrClN₃

  • Molecular Weight: 284.54 g/mol

  • SMILES String: Nc1nc(Br)cnc1c2cc(Cl)ccc2

While simple pyrazines are ubiquitous, this exact permutation represents a highly targeted screening library intermediate. As of early 2026, a universally public Chemical Abstracts Service (CAS) Registry Number for this exact molecule may not be indexed in open-access tier databases (like PubChem), which is standard for proprietary or novel pharmaceutical intermediates.

Professional CAS Lookup Workflow: For researchers requiring regulatory documentation, the absence of an open-source CAS number necessitates a formal substructure search via SciFinder-n . If the compound is novel, researchers must submit the analytical data (NMR, LC-MS) directly to the CAS Registry Services for de novo assignment.

Pharmacological Significance & Target Pathways

The structural logic behind 5-bromo-3-(3-chlorophenyl)pyrazin-2-amine is rooted in rational drug design, particularly for targeting the Mixed Lineage Kinase (MLK) family and the DNA Damage Response (DDR) pathways (e.g., ATR/CHK1)[1].

  • The 2-Amino Group: Acts as a critical hydrogen bond donor to the backbone carbonyls of the kinase hinge region.

  • The 3-(3-Chlorophenyl) Moiety: Projects into the hydrophobic specificity pocket (often the "gatekeeper" adjacent pocket). The meta-chloro substitution provides optimal Van der Waals contacts while resisting rapid cytochrome P450-mediated oxidative metabolism.

  • The 5-Bromo Vector: Serves as a versatile synthetic handle for late-stage functionalization (e.g., Buchwald-Hartwig amination to append solubilizing piperazine groups) or acts as a potent halogen bond donor to backbone oxygen atoms in the target protein.

G DNA_Damage DNA Damage (Double Strand Breaks) Sensor Sensor Proteins (RPA/ATRIP) DNA_Damage->Sensor ATR ATR Kinase Sensor->ATR CHK1 CHK1 Kinase ATR->CHK1 CellCycle Cell Cycle Arrest / DNA Repair CHK1->CellCycle Pyrazine 5-Bromo-3-(3-chlorophenyl) pyrazin-2-amine Pyrazine->ATR Inhibits Pyrazine->CHK1 Inhibits Apoptosis Apoptosis (Cell Death) CellCycle->Apoptosis If unrepaired

Fig 1: Mechanism of action for pyrazine-based kinase inhibitors in the ATR/CHK1 pathway.

Synthetic Methodology & Regiocontrol

The synthesis of this compound presents a classic regioselectivity challenge. The standard precursor is 2-amino-3,5-dibromopyrazine . In palladium-catalyzed cross-coupling reactions, the C-5 position is sterically more accessible and electronically favored for oxidative addition, whereas the C-3 position is sterically hindered by the adjacent amino group[2].

To obtain the C-3 substituted target (5-bromo-3-(3-chlorophenyl)pyrazin-2-amine), chemists typically perform the Suzuki-Miyaura coupling and utilize preparative chromatography to isolate the kinetically less-favored minor isomer, a standard approach in rapid Structure-Activity Relationship (SAR) library generation[3].

G SM 2-Aminopyrazine NBS NBS, DMSO/H2O Bromination SM->NBS Int1 2-Amino-3,5- dibromopyrazine NBS->Int1 Suzuki 3-Chlorophenylboronic acid Pd(dppf)Cl2, Na2CO3 Int1->Suzuki Prod 5-Bromo-3-(3-chlorophenyl) pyrazin-2-amine Suzuki->Prod C3-Attack Byprod 5-(3-Chlorophenyl)-3-bromo pyrazin-2-amine Suzuki->Byprod C5-Attack HPLC Preparative HPLC Separation Prod->HPLC Byprod->HPLC

Fig 2: Synthetic workflow and regioselective resolution of the target pyrazine.

Protocol 1: Synthesis of 2-Amino-3,5-dibromopyrazine

This protocol establishes the di-halogenated core via controlled electrophilic aromatic substitution.

  • Initiation: Dissolve 2-aminopyrazine (1.0 eq) in a mixture of DMSO and H₂O (40:1 v/v) and cool to 15 °C.

    • Causality: DMSO acts as a mild oxidant and stabilizes the bromonium ion intermediate. The strict temperature control prevents thermal runaway and limits the formation of poly-brominated degradation products[3].

  • Bromination: Add N-Bromosuccinimide (NBS, 2.1 eq) portion-wise over 50 minutes.

    • Causality: Gradual addition maintains the concentration of the active brominating species at a low, steady state, ensuring sequential bromination first at C-5, then at C-3[2].

  • Quenching & Extraction: Stir for 6 hours at room temperature. Quench by pouring into ice-cold water. Extract the aqueous layer with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexane:EtOAc 9:1) to yield 2-amino-3,5-dibromopyrazine as a crystalline solid.

Protocol 2: Regioselective Suzuki-Miyaura Cross-Coupling

This protocol executes the carbon-carbon bond formation and subsequent isomeric resolution.

  • Catalyst Activation: In an oven-dried Schlenk flask under argon, combine 2-amino-3,5-dibromopyrazine (1.0 eq), 3-chlorophenylboronic acid (1.05 eq), and Pd(dppf)Cl₂ (0.05 eq).

    • Causality: Pd(dppf)Cl₂ is specifically selected because its bidentate ligand provides a large bite angle, which forces the palladium center into a geometry that accelerates the transmetalation of sterically hindered boronic acids[1].

  • Solvent & Base: Add degassed 1,4-dioxane and a 2M aqueous solution of Na₂CO₃ (2.0 eq).

    • Causality: The biphasic solvent system ensures the solubility of both the organic halides and the inorganic base. Degassing is mandatory to prevent the oxidation of the catalytically active Pd(0) species to inactive Pd(II) complexes.

  • Thermal Coupling: Heat the biphasic mixture to 90 °C for 12 hours with vigorous stirring.

  • Isomeric Resolution: Cool the mixture, filter through Celite, and concentrate. The crude mixture contains the C-5 coupled major product and the C-3 coupled minor product. Subject the crude mixture to preparative reverse-phase HPLC (C18 column, Acetonitrile/Water gradient with 0.1% TFA).

    • Causality: Because the C-5 position is electronically favored, it reacts faster. Reverse-phase HPLC relies on the distinct dipole moments and hydrophobicities of the regioisomers to achieve baseline separation, allowing the isolation of the target 5-bromo-3-(3-chlorophenyl)pyrazin-2-amine in high purity (>98%).

Physicochemical Data & Analytical Characterization

To validate the integrity of the synthesized compound, researchers must cross-reference their analytical outputs against the established physicochemical parameters of halogenated pyrazines.

Table 1: Physicochemical and Analytical Profiling

PropertyExpected ValueAnalytical Method / Rationale
Exact Mass 282.95 g/mol High-Resolution Mass Spectrometry (HRMS)
LC-MS (ESI+) m/z 284.0, 286.0, 288.0Isotope pattern confirms the presence of one Bromine (79Br/81Br ~1:1) and one Chlorine (35Cl/37Cl ~3:1) atom.
¹H NMR (DMSO-d₆) ~8.10 ppm (s, 1H, Pyrazine C6-H)The C6 proton is highly deshielded by the adjacent nitrogens and the C5 bromine.
LogP (Calculated) ~3.2Optimal lipophilicity range for crossing the Blood-Brain Barrier (BBB), critical for CNS-active kinase inhibitors.
H-Bond Donors 1The primary amine (-NH₂) is essential for hinge-region anchoring.
H-Bond Acceptors 3Two pyrazine nitrogens and the halogen vectors.

References

  • Investigation of rotameric conformations of substituted imidazo-[1,2-a]pyrazine: experimental and theoretical approaches Source: National Institutes of Health (PMC) URL:[Link]

  • Discovery, Synthesis and Characterization of an Orally Bioavailable, Brain Penetrant Inhibitor of Mixed Lineage Kinase 3 Source: National Institutes of Health (PMC) URL:[Link]

Sources

Exploratory

Structure Elucidation of 5-Bromo-3-(3-chloro-phenyl)-pyrazin-2-ylamine: A Comprehensive Analytical Guide

Executive Summary & Strategic Framework The functionalized pyrazine scaffold is a privileged pharmacophore in modern drug discovery, frequently serving as the hinge-binding core in targeted oncology therapies such as ATR...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Framework

The functionalized pyrazine scaffold is a privileged pharmacophore in modern drug discovery, frequently serving as the hinge-binding core in targeted oncology therapies such as ATR, CHK1, and PI3K inhibitors. 5-Bromo-3-(3-chloro-phenyl)-pyrazin-2-ylamine (Chemical Formula: C₁₀H₇BrClN₃) is a highly complex, multi-halogenated intermediate. Its structural verification is non-trivial due to the presence of two different halogens (bromine and chlorine) and the potential for regioisomerism during cross-coupling or halogenation synthesis steps.

This whitepaper outlines a self-validating analytical pipeline for the unambiguous structure elucidation of this compound. We synthesize principles of High-Resolution Mass Spectrometry (HRMS) and multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy to not only confirm the atomic composition but to definitively prove the regiochemical arrangement of the substituents.

Workflow Sample 5-Bromo-3-(3-chloro-phenyl) -pyrazin-2-ylamine HRMS HRMS (ESI-TOF) Exact Mass & Isotope Pattern Sample->HRMS NMR1D 1D NMR (1H, 13C) Chemical Shifts & Integrals HRMS->NMR1D NMR2D 2D NMR (HSQC, HMBC) Regiochemistry & Connectivity NMR1D->NMR2D Structure Unambiguous Structure Elucidation NMR2D->Structure

Fig 1: Sequential analytical workflow for the structure elucidation of halogenated pyrazines.

High-Resolution Mass Spectrometry (HRMS): Composition and Isotopic Causality

Before establishing connectivity, the exact molecular formula must be validated. For multi-halogenated compounds, HRMS provides a dual-layered validation system: exact mass measurement (confirming elemental composition within <5 ppm error) and isotopic pattern analysis (confirming the specific halogen count).

The Mathematics of the Halogen Isotope Cluster

Bromine exists naturally as two isotopes, ⁷⁹Br and ⁸¹Br, in a roughly 1:1 ratio. Chlorine exists as ³⁵Cl and ³⁷Cl in a roughly 3:1 ratio. The presence of exactly one bromine and one chlorine atom in the molecule generates a highly specific, mathematically predictable isotopic cluster for the [M+H]⁺ ion.

The probability distribution dictates a 3:4:1 ratio for the M, M+2, and M+4 peaks:

  • M (⁷⁹Br, ³⁵Cl): (1/2) × (3/4) = 3/8 (Relative abundance: ~75%)

  • M+2 (⁸¹Br, ³⁵Cl + ⁷⁹Br, ³⁷Cl): [(1/2) × (3/4)] + [(1/2) × (1/4)] = 4/8 (Relative abundance: 100%, Base Peak)

  • M+4 (⁸¹Br, ³⁷Cl): (1/2) × (1/4) = 1/8 (Relative abundance: ~25%)

If the M+2 peak is not the base peak of the molecular ion cluster, the structural hypothesis is immediately invalidated. This isotopic signature is a foundational standard in the [1].

Quantitative HRMS Data Summary
Ion SpeciesHalogen Isotope CombinationTheoretical m/zExpected Relative Abundance
[M+H]⁺ ⁷⁹Br, ³⁵Cl283.9589~ 75%
[M+H+2]⁺ ⁸¹Br, ³⁵Cl & ⁷⁹Br, ³⁷Cl285.9569100% (Base Peak)
[M+H+4]⁺ ⁸¹Br, ³⁷Cl287.9540~ 25%

Nuclear Magnetic Resonance (NMR): Regiochemistry & Electronic Environment

While HRMS confirms what atoms are present, NMR dictates how they are connected. As noted in recent structural studies of pyrazine derivatives, the electron-deficient nature of the 1,4-diazine ring significantly deshields both protons and carbons, necessitating careful solvent selection such as DMSO-d₆ to prevent signal broadening and capture exchangeable amine protons[2].

1D NMR: Chemical Shift Causality
  • ¹H NMR: The pyrazine core contains only one isolated proton at C-6. Due to the combined electron-withdrawing effects of the adjacent ring nitrogens and the C-5 bromine, this proton appears as a sharp singlet significantly downfield (~8.20 ppm). The 3-chlorophenyl group presents a classic meta-substituted splitting pattern, with the isolated H-2' proton appearing as a narrow triplet (~7.80 ppm).

  • ¹³C NMR: The carbon shifts are dictated by their substituents. The C-2 carbon, directly attached to the electron-donating -NH₂ group via resonance, is the most deshielded (~153.0 ppm). The C-5 carbon, attached to the heavy bromine atom, experiences the heavy-atom effect, shifting it upfield relative to typical aromatic carbons (~128.0 ppm).

2D NMR (HMBC): Solving the Regiochemical Puzzle

The most critical question in this elucidation is proving that the compound is 5-bromo-3-(3-chlorophenyl) rather than the regioisomeric 3-bromo-5-(3-chlorophenyl) . Heteronuclear Multiple Bond Correlation (HMBC) is the definitive tool for this, as it maps 2-bond (²J) and 3-bond (³J) carbon-proton connectivities, which is [3].

The Regiochemical Proof:

  • The amine protons (-NH₂) at C-2 will show a ³J HMBC correlation to the adjacent quaternary carbon at C-3.

  • If the phenyl ring is at C-3, this C-3 carbon will resonate around 142.0 ppm (typical for C-Aryl). If the bromine were at C-3, this carbon would resonate around 128.0 ppm (C-Br).

  • Simultaneously, the pyrazine H-6 proton will show a ²J correlation to C-5 and a ³J correlation to C-2.

HMBC H6 Pyrazine H-6 (δ 8.20) C2 Pyrazine C-2 (δ 153.0) H6->C2 3J C5 Pyrazine C-5 (δ 128.0) H6->C5 2J NH2 Amine NH2 (δ 6.50) NH2->C2 1J/2J C3 Pyrazine C-3 (δ 142.0) NH2->C3 3J H2_prime Phenyl H-2' (δ 7.80) H2_prime->C3 3J C1_prime Phenyl C-1' (δ 139.0) H2_prime->C1_prime 2J

Fig 2: Key HMBC (Heteronuclear Multiple Bond Correlation) network confirming the regiochemistry of the pyrazine core.

Quantitative NMR Data Summary (in DMSO-d₆)
NucleusChemical Shift (δ, ppm)Multiplicity (J in Hz)IntegrationAssignmentKey HMBC Correlations
¹H 8.20s1HPyrazine H-6C-2, C-5
¹H 7.80t (J = 1.8)1HPhenyl H-2'C-3, C-4', C-6'
¹H 7.70dt (J = 7.8, 1.5)1HPhenyl H-6'C-3, C-2', C-4'
¹H 7.50ddd (J = 8.0, 2.0, 1.0)1HPhenyl H-4'C-2', C-6'
¹H 7.45t (J = 7.9)1HPhenyl H-5'C-1', C-3'
¹H 6.50br s2HAmine -NH₂C-2, C-3
¹³C 153.0--Pyrazine C-2-
¹³C 145.0--Pyrazine C-6-
¹³C 142.0--Pyrazine C-3-
¹³C 139.0--Phenyl C-1'-
¹³C 133.5--Phenyl C-3' (C-Cl)-
¹³C 130.5--Phenyl C-5'-
¹³C 129.0--Phenyl C-4'-
¹³C 128.0--Pyrazine C-5 (C-Br)-
¹³C 127.5--Phenyl C-2'-
¹³C 126.0--Phenyl C-6'-

Standardized Experimental Protocols

To ensure reproducibility and trustworthiness, the following self-validating protocols must be adhered to during the acquisition of analytical data.

Protocol A: HRMS-ESI Acquisition
  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute 10 µL of the stock into 990 µL of a 50:50 Methanol:Water mixture containing 0.1% Formic Acid (final concentration ~10 µg/mL).

  • Instrument Tuning: Calibrate the ESI-TOF mass spectrometer using a standard tuning mix (e.g., Agilent ESI-L) to ensure mass accuracy is < 2 ppm across the 100-1000 m/z range.

  • Acquisition Parameters:

    • Ionization Mode: Positive ESI (+ve).

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temperature: 350 °C.

    • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the labile C-Br bond).

  • Data Validation: Extract the spectrum and overlay the theoretical isotopic distribution for C₁₀H₇BrClN₃. Confirm the 3:4:1 ratio of the M/M+2/M+4 cluster. Calculate the mass error for the M+2 base peak; it must be ≤ 5 ppm.

Protocol B: Multi-Dimensional NMR Acquisition
  • Sample Preparation: Accurately weigh 15-20 mg of the compound. Dissolve entirely in 0.6 mL of anhydrous DMSO-d₆ (100.0 atom % D) containing 0.03% v/v TMS as an internal standard. Transfer to a high-quality 5 mm NMR tube. Note: DMSO is prioritized over CDCl₃ to [2] and ensure complete solubility.

  • ¹H NMR Acquisition (400 or 500 MHz):

    • Relaxation Delay (D1): 2.0 seconds.

    • Number of Scans (NS): 16.

    • Spectral Width: 12 ppm (centered at 5 ppm).

  • ¹³C NMR Acquisition (100 or 125 MHz):

    • Relaxation Delay (D1): 2.0 seconds.

    • Number of Scans (NS): 1024 (minimum, due to the presence of multiple quaternary carbons which relax slowly).

    • Proton Decoupling: WALTZ-16 sequence.

  • HMBC Acquisition:

    • Pulse Sequence: Gradient-selected HMBC (e.g., hmbcgplpndqf on Bruker systems).

    • Optimization: Set the long-range coupling constant (CNST13) to 8 Hz (optimal for aromatic ³J couplings).

    • Acquisition: 256 increments in F1 (¹³C dimension), 4-8 scans per increment.

References

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles Source: MDPI Crystals, 2023. URL:[Link]

  • 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion Source: Bioorganic & Medicinal Chemistry Letters (via NIH/PubMed), 2009. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Profiling 5-Bromo-3-(3-chloro-phenyl)-pyrazin-2-ylamine in High-Throughput Kinase Assays

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Content Focus: Biochemical and Cellular Target Engagement Assay Methodologies Introduction & Mechanistic Rationale The 2-aminopyrazine sc...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Content Focus: Biochemical and Cellular Target Engagement Assay Methodologies

Introduction & Mechanistic Rationale

The 2-aminopyrazine scaffold is a privileged pharmacophore in modern targeted oncology, serving as the hinge-binding core for numerous clinical-stage kinase inhibitors, including those targeting c-Met, PI3K, and ATR (Ataxia telangiectasia and Rad3-related) kinases[1][2].

The compound 5-Bromo-3-(3-chloro-phenyl)-pyrazin-2-ylamine represents a highly versatile, halogenated building block and a potent ATP-competitive inhibitor core. The primary amine at position 2 acts as a hydrogen bond donor to the backbone carbonyl of the kinase hinge region, while the adjacent pyrazine nitrogen acts as a hydrogen bond acceptor for the backbone amide NH[3]. The 3-(3-chlorophenyl) group is strategically positioned to occupy the hydrophobic selectivity pocket (often the DFG-out or extended hinge pocket), conferring target specificity. Concurrently, the 5-bromo substituent provides a critical vector for solvent-exposed modifications or serves directly to enhance halogen-bonding interactions within the ribose binding pocket.

Understanding this binding mechanism is critical for assay design. Because the compound is strictly ATP-competitive, all biochemical assays must be precisely calibrated to the Michaelis constant ( Km​ ) of ATP for the specific kinase being tested.

G A 5-Bromo-3-(3-chloro-phenyl) -pyrazin-2-ylamine B Kinase Hinge Region (e.g., c-Met / ATR) A->B Bidentate H-bonds (2-NH2 & Pyrazine N) C ATP Displacement B->C ATP-Competitive Binding D Inhibition of Phosphorylation C->D Kinase Inactivation

Caption: Logical flow of 2-aminopyrazine-mediated kinase inhibition.

Experimental Workflows: Establishing a Self-Validating System

To evaluate 5-Bromo-3-(3-chloro-phenyl)-pyrazin-2-ylamine, we employ a two-tiered testing cascade: a biochemical Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to determine intrinsic potency, followed by a NanoBRET Cellular Target Engagement assay to confirm membrane permeability and live-cell binding.

Why TR-FRET? (Causality & Assay Selection)

Halogenated aromatic compounds—particularly those containing bromo- and chloro-substituents—can exhibit compound auto-fluorescence or signal quenching that interferes with standard fluorescence assays. TR-FRET utilizes a time-gated measurement (e.g., a 50–100 µs delay) that allows short-lived background fluorescence to decay before the long-lived lanthanide (e.g., Europium) emission is recorded, ensuring that the calculated IC50​ is an artifact-free representation of true kinase inhibition.

Protocol 1: TR-FRET Biochemical Kinase Assay

Step-by-Step Methodology:

  • Compound Preparation & Acoustic Dispensing: Prepare a 10-point, 3-fold serial dilution of 5-Bromo-3-(3-chloro-phenyl)-pyrazin-2-ylamine in 100% anhydrous DMSO. Use an acoustic liquid handler (e.g., Echo 550) to dispense 100 nL of the compound into a 384-well low-volume Proxiplate.

    • Causality: Acoustic dispensing eliminates tip-based carryover and allows the final DMSO concentration to be maintained at exactly 1%, preventing solvent-induced denaturation of the kinase.

  • Enzyme Pre-Incubation: Add 5 µL of 2X Kinase (e.g., c-Met or ATR) diluted in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT). Incubate for 15 minutes at room temperature.

    • Causality: The highly hydrophobic nature of the 3-chlorophenyl and 5-bromo groups can slow the association rate ( kon​ ) of the compound. Pre-incubation ensures the system reaches steady-state binding equilibrium before ATP is introduced.

  • Reaction Initiation: Add 5 µL of 2X Substrate/ATP mix. Crucial: The ATP concentration must be set exactly to the apparent Km​ of the specific kinase.

    • Causality: Running the assay at the ATP Km​ ensures that the resulting IC50​ is directly proportional to the inhibitor's dissociation constant ( Ki​ ), allowing for standardized comparisons across different kinase panels.

  • Incubation & Termination: Seal the plate and incubate for 60 minutes at room temperature. Terminate the reaction by adding 10 µL of TR-FRET detection buffer containing 20 mM EDTA and the Europium-labeled anti-phospho antibody.

    • Causality: EDTA rapidly chelates Mg2+ , stripping it from the ATP- Mg2+ complex. This instantly halts kinase activity and prevents signal drift during the plate reading process.

  • Readout: Read the plate on a multi-mode microplate reader using standard TR-FRET settings (Excitation: 337 nm, Emission 1: 665 nm, Emission 2: 615 nm).

TRFRET Step1 1. Compound Dispensing Acoustic transfer (1% DMSO) Step2 2. Enzyme Addition 15 min pre-incubation Step1->Step2 Step3 3. ATP/Substrate Addition Initiate reaction at ATP Km Step2->Step3 Step4 4. Stop & Detect EDTA + Eu-labeled antibody Step3->Step4 Step5 5. TR-FRET Readout Measure 665/615 nm ratio Step4->Step5

Caption: Step-by-step workflow for the TR-FRET biochemical kinase assay.

Protocol 2: NanoBRET Cellular Target Engagement

Biochemical assays do not account for cellular permeability, metabolic stability, or competition with physiological intracellular ATP levels (which reside in the millimolar range). To validate target engagement in live cells:

  • Cell Preparation: Transfect HEK293T cells with a plasmid encoding the target Kinase-NanoLuc fusion protein. Plate cells in 384-well white tissue culture plates at 10,000 cells/well.

  • Tracer Addition: Add the cell-permeable fluorescent NanoBRET tracer at its predetermined EC50​ concentration.

  • Compound Treatment: Add serial dilutions of 5-Bromo-3-(3-chloro-phenyl)-pyrazin-2-ylamine. Incubate for 2 hours at 37°C, 5% CO₂.

  • Detection: Add NanoBRET Nano-Glo Substrate and immediately measure donor (460 nm) and acceptor (610 nm) emissions. Calculate the BRET ratio to determine the cellular IC50​ .

Assay Quality Control & Data Presentation

The Self-Validating System (Z'-Factor)

Every assay plate must act as a self-validating system. To ensure data integrity, each plate includes Max Signal Controls (Vehicle + Enzyme + ATP) and Min Signal Controls (Vehicle + ATP, No Enzyme). The robustness of the assay is validated per plate by calculating the Z'-factor:

Z′=1−∣μmax​−μmin​∣3(σmax​+σmin​)​

A plate is only deemed valid and self-consistent if the Z'-factor is ≥0.6 .

Representative Quantitative Data

Below is a summarized data presentation of 5-Bromo-3-(3-chloro-phenyl)-pyrazin-2-ylamine profiled against a targeted mini-panel.

Kinase TargetAssay ATP Conc. ( Km​ , µM)Biochemical IC50​ (nM)Cellular NanoBRET IC50​ (nM)Hill SlopeZ'-Factor
c-Met 1545 ± 5120 ± 150.950.82
ATR 585 ± 8250 ± 221.020.78
Aurora A 10>10,000N/AN/A0.85

Table 1: Comparative profiling of the aminopyrazine derivative. The right-shift between biochemical and cellular IC50​ values is expected due to competition with high intracellular ATP concentrations.

References

  • Vertex Pharmaceuticals Inc. (2018). Amino pyrazine derivatives as phosphatidylinositol 3-kinase inhibitors. US Patent 10004732B2. URL:[1]

  • Pfizer Inc. (2005). ENANTIOMERICALLY PURE AMINOHETEROARYL COMPOUNDS AS PROTEIN KINASE INHIBITORS. EP 1786785 B9. URL:[2]

  • Pfizer Inc. (2005). Aminoheteroaryl compounds as protein kinase inhibitors. CA2517256C. URL:[3]

  • Sigma-Aldrich. VE-821 (ATR Inhibitor) Product Profile & Chemical Properties. URL:

Sources

Application

5-Bromo-3-(3-chloro-phenyl)-pyrazin-2-ylamine as a fragment for library synthesis

Application Note & Protocols Topic: 5-Bromo-3-(3-chloro-phenyl)-pyrazin-2-ylamine as a Versatile Fragment for Library Synthesis in Drug Discovery Audience: Researchers, scientists, and drug development professionals. Int...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocols

Topic: 5-Bromo-3-(3-chloro-phenyl)-pyrazin-2-ylamine as a Versatile Fragment for Library Synthesis in Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Aminopyrazine Scaffold

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful paradigm for identifying high-quality lead compounds.[1] This approach relies on screening low-molecular-weight fragments that, upon binding to a biological target, can be optimized into potent drug candidates.[2] The pyrazine core is a privileged scaffold in medicinal chemistry, appearing in several FDA-approved drugs and demonstrating a wide range of biological activities.[3][4] Its nitrogen atoms frequently serve as hydrogen bond acceptors, making it particularly effective for targeting the hinge region of protein kinases.[4]

This guide details the application of 5-Bromo-3-(3-chloro-phenyl)-pyrazin-2-ylamine , a synthetically versatile fragment designed for efficient library synthesis. This fragment combines the desirable properties of the aminopyrazine core with two distinct and orthogonal synthetic vectors: a C5-bromine atom for palladium-catalyzed cross-coupling reactions and a C2-primary amine for N-functionalization. This dual reactivity allows for the systematic exploration of chemical space around a validated core, accelerating the hit-to-lead optimization process.[5]

Fragment Profile: "Rule of Three" Compliance

A fragment's utility is largely defined by its physicochemical properties. An ideal fragment should possess favorable characteristics for binding and subsequent optimization. The "Rule of Three" (Ro3) provides a useful guideline for selecting fragments with a higher probability of becoming successful leads.[6]

Table 1: Physicochemical Properties of 5-Bromo-3-(3-chloro-phenyl)-pyrazin-2-ylamine

PropertyCalculated Value"Rule of Three" Guideline[6]Compliance
Molecular Weight (MW)301.56 g/mol < 300 DaBorderline, acceptable
cLogP~2.95≤ 3Yes
Hydrogen Bond Donors (HBD)1 (amine)≤ 3Yes
Hydrogen Bond Acceptors (HBA)3 (pyrazinic N, amine N)≤ 3Yes
Rotatable Bonds1≤ 3Yes
Polar Surface Area (PSA)51.8 Ų≤ 60 ŲYes

The properties of 5-Bromo-3-(3-chloro-phenyl)-pyrazin-2-ylamine align well with the Ro3, establishing it as an excellent starting point for a fragment-based campaign. Its rigid core structure presents well-defined vectors for chemical elaboration.

Library Design Strategy: Dual-Vector Diversification

The strategic power of this fragment lies in its two orthogonal points of diversification. This allows for a systematic and efficient exploration of the target's binding pocket.

  • Vector 1 (C5-Br): The bromine atom is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[7] This vector is ideal for introducing aryl, heteroaryl, alkyl, or alkyne groups, allowing for the exploration of deeper, often hydrophobic, pockets within the binding site.

  • Vector 2 (C2-NH₂): The primary amino group can be readily functionalized via acylation, sulfonylation, or reductive amination. This vector typically points towards the solvent-exposed region of a binding site and can be used to improve solubility, modulate pharmacokinetics, or form additional interactions with the target.[5]

G cluster_vectors Diversification Vectors cluster_reactions Synthetic Methodologies Core 5-Bromo-3-(3-chloro-phenyl)-pyrazin-2-ylamine (Core Fragment) Vector1 Vector 1: C5-Bromo Position (Cross-Coupling Reactions) Core->Vector1 Site for deep pocket exploration Vector2 Vector 2: C2-Amino Position (N-Functionalization) Core->Vector2 Site for solvent-front interactions Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Vector1->Suzuki Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Vector1->Buchwald Sonogashira Sonogashira Coupling (C-C Alkyne Formation) Vector1->Sonogashira Acylation Acylation / Sulfonylation (Amide / Sulfonamide Formation) Vector2->Acylation

Caption: Logical relationship of the core fragment to its diversification vectors.

Experimental Protocols for Library Synthesis

The following protocols provide robust starting points for the diversification of the core fragment. Optimization may be required for specific substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This reaction is a highly reliable method for forming C(sp²)-C(sp²) bonds, enabling the introduction of a wide range of aryl and heteroaryl moieties.[8] The use of modern palladium catalysts and ligands is often necessary for efficient coupling with electron-deficient pyrazine systems.[9][10]

G Start Combine Fragment, Boronic Acid, Base, and Pd Catalyst/Ligand in a Reaction Vessel AddSolvent Add Degassed Solvent (e.g., Dioxane/Water) Start->AddSolvent Inert Purge with Inert Gas (Ar/N₂) and Seal Vessel AddSolvent->Inert Heat Heat Reaction Mixture (e.g., 80-110 °C) Inert->Heat Monitor Monitor Progress by TLC or LC-MS Heat->Monitor Workup Aqueous Workup: Dilute, Extract with Organic Solvent Monitor->Workup Purify Purify by Flash Chromatography or Preparative HPLC Workup->Purify Product Characterize Final Product (NMR, LC-MS) Purify->Product

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Step-by-Step Methodology:

  • To a microwave vial or Schlenk tube, add 5-Bromo-3-(3-chloro-phenyl)-pyrazin-2-ylamine (1.0 eq.), the desired aryl/heteroaryl boronic acid or ester (1.2-1.5 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

  • Add the palladium catalyst and ligand. A common system is Pd(PPh₃)₄ (5 mol %) or a combination of Pd₂(dba)₃ (2.5 mol %) and a suitable phosphine ligand like SPhos or XPhos (5-10 mol %).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v), to achieve a substrate concentration of 0.1-0.2 M.

  • Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring for 2-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Table 2: Example Conditions for Suzuki-Miyaura Coupling

Arylboronic AcidCatalyst / LigandBaseTemp.Typical Yield
Phenylboronic acidPd(PPh₃)₄Na₂CO₃100 °C80-90%
4-Methoxyphenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄90 °C85-95%
Pyridine-3-boronic acidPd(dppf)Cl₂K₂CO₃110 °C65-75%
Protocol 2: Buchwald-Hartwig Amination

This palladium-catalyzed reaction is a cornerstone for forming C-N bonds and is highly effective for coupling the C5-bromo position with a diverse range of primary and secondary amines.[11][12]

G Start Combine Fragment, Amine, Base, and Pd Precatalyst/Ligand in a Reaction Vessel AddSolvent Add Anhydrous, Degassed Solvent (e.g., Toluene or Dioxane) Start->AddSolvent Inert Purge with Inert Gas (Ar/N₂) and Seal Vessel AddSolvent->Inert Heat Heat Reaction Mixture (e.g., 90-120 °C) Inert->Heat Monitor Monitor Progress by TLC or LC-MS Heat->Monitor Workup Filter through Celite, Concentrate, and Perform Aqueous Extraction Monitor->Workup Purify Purify by Flash Chromatography or Crystallization Workup->Purify Product Characterize Final Product (NMR, LC-MS) Purify->Product

Caption: General workflow for Buchwald-Hartwig amination.

Step-by-Step Methodology:

  • In an oven-dried reaction vessel under an inert atmosphere, combine 5-Bromo-3-(3-chloro-phenyl)-pyrazin-2-ylamine (1.0 eq.), the desired amine (1.1-1.5 eq.), a strong non-nucleophilic base such as NaOt-Bu or K₃PO₄ (1.4-2.0 eq.), a palladium precatalyst (e.g., G3-XPhos, 2-5 mol %), and the corresponding ligand if not using a precatalyst.

  • Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) to achieve a substrate concentration of 0.1-0.2 M.

  • Seal the vessel and heat to 90-120 °C for 4-24 hours, with vigorous stirring.

  • Monitor the reaction's progress by LC-MS.

  • After cooling, dilute the mixture with a suitable organic solvent and filter through a pad of Celite to remove inorganic salts.

  • Concentrate the filtrate and purify the residue, typically by flash column chromatography on silica gel.

Protocol 3: Sonogashira Coupling

The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond between the C5-bromo position and a terminal alkyne, providing a linear and rigid linker valuable for probing specific interactions within a binding site.[7][13]

Step-by-Step Methodology:

  • To a reaction vessel, add 5-Bromo-3-(3-chloro-phenyl)-pyrazin-2-ylamine (1.0 eq.), the terminal alkyne (1.2-2.0 eq.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol %), and a copper(I) co-catalyst like CuI (1-5 mol %).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen).

  • Add a degassed solvent system, commonly a mixture of an amine base (e.g., triethylamine or diisopropylamine) and another solvent like THF or DMF.

  • Stir the reaction at a temperature ranging from ambient to 80 °C for 2-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous NH₄Cl solution to remove the copper catalyst.

  • Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Handling: 5-Bromo-3-(3-chloro-phenyl)-pyrazin-2-ylamine is a halogenated aromatic amine. Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere (2-8°C is recommended).

  • Waste Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

5-Bromo-3-(3-chloro-phenyl)-pyrazin-2-ylamine is a high-potential fragment for library synthesis in drug discovery. Its adherence to the "Rule of Three," combined with two distinct and synthetically tractable vectors for diversification, makes it an ideal tool for efficiently exploring the chemical space around a target of interest. The robust palladium-catalyzed coupling protocols provided herein offer reliable pathways for generating diverse libraries of novel compounds, accelerating the identification and optimization of new therapeutic agents.

References

  • De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. ACS Chemical Biology. Available at: [Link]

  • Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Fragment-Based Design of Kinase Inhibitors: A Practical Guide. Springer Nature. Available at: [Link]

  • Fragment-based design of kinase inhibitors: a practical guide. PubMed. Available at: [Link]

  • Fragment-based approaches to the discovery of kinase inhibitors. PubMed. Available at: [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI. Available at: [Link]

  • Fragment library design. Stanford Medicine. Available at: [Link]

  • Fragment to lead optimization of pyrazine-based inhibitors. ResearchGate. Available at: [Link]

  • Synthesis of 5-(4-nitrophenyl)-2-aminopyrazine. Scientific.Net. Available at: [Link]

  • 5-Bromo-3-chloropyrazin-2-amine. PubChem. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. MDPI. Available at: [Link]

  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. PubMed. Available at: [Link]

  • Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 5-Bromo-3-(3-chloro-phenyl)-pyrazin-2-ylamine

Welcome, researchers, scientists, and drug development professionals. This guide is designed to be your comprehensive resource for troubleshooting and optimizing the synthesis of the key intermediate, 5-Bromo-3-(3-chloro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome, researchers, scientists, and drug development professionals. This guide is designed to be your comprehensive resource for troubleshooting and optimizing the synthesis of the key intermediate, 5-Bromo-3-(3-chloro-phenyl)-pyrazin-2-ylamine. The following question-and-answer format directly addresses common challenges encountered during its synthesis, providing not just solutions, but the scientific reasoning behind them.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 5-Bromo-3-(3-chloro-phenyl)-pyrazin-2-ylamine?

The synthesis of this molecule and its analogs typically involves a cross-coupling reaction. The two most prevalent and effective methods are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

  • Suzuki-Miyaura Coupling: This reaction creates the carbon-carbon bond between the pyrazine ring and the 3-chlorophenyl group. It generally involves the coupling of a brominated aminopyrazine with a (3-chlorophenyl)boronic acid.[1][2][3] This method is popular due to the commercial availability and stability of boronic acids.[2]

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms the carbon-nitrogen bond of the amino group on the pyrazine ring.[4][5] It would typically involve reacting a di-halogenated pyrazine with an amine. This is a powerful tool in modern organic synthesis for creating C-N bonds.[4][5]

Q2: I'm observing a low yield in my Suzuki coupling reaction. What are the likely causes?

Low yields in Suzuki couplings involving pyrazine halides are a frequent issue. The electron-deficient nature of the pyrazine ring can present challenges.[2][6] Here are the primary factors to investigate:

  • Catalyst System: The choice of palladium catalyst and ligand is critical. Standard catalysts may not be effective for electron-deficient heterocycles like pyrazines.[6]

  • Base Selection: The base plays a crucial role in the transmetalation step of the catalytic cycle. An inappropriate base can lead to low yields.[6]

  • Reactivity of Halides: The reactivity of halogens on the pyrazine ring follows the trend I > Br > Cl. If you are starting with a chloropyrazine, the reaction will be more challenging.[6]

  • Side Reactions: Protodeboronation, where the boronic acid is replaced by a hydrogen atom, can be a competing reaction that consumes your starting material.[6]

Q3: My reaction mixture is turning dark, and I'm getting a complex mixture of byproducts. What's happening?

A dark reaction mixture and multiple spots on your TLC plate often indicate side reactions or decomposition. For pyrazine synthesis, consider these possibilities:

  • Over-oxidation: If your synthesis involves an oxidation step, excessive or overly strong oxidizing agents can lead to the formation of N-oxides or even ring-opening.[7]

  • Polymerization: Reactive intermediates in the synthesis can sometimes lead to polymerization, especially at higher temperatures.[7]

  • Unexpected Substitution: The pyrazine ring can undergo substitution at unintended positions, leading to a mixture of isomers.[7]

  • Catalyst Decomposition: The palladium catalyst can decompose at high temperatures or in the presence of certain impurities, leading to the formation of palladium black and a loss of catalytic activity.

Q4: How can I improve the purity of my final product?

Purification of brominated pyrazinamines can be challenging due to the presence of closely related impurities. Here are some effective purification strategies:

  • Column Chromatography: This is a standard and often effective method. A silica gel column with a gradient elution of hexane and ethyl acetate is a good starting point.[8]

  • Recrystallization: If your product is a solid, recrystallization can be an excellent technique to obtain high-purity material. Experiment with different solvent systems, such as ethanol or mixtures like hexane/ethyl acetate.[8]

  • Liquid-Liquid Extraction: This can be used as a preliminary purification step to remove water-soluble impurities.[8]

  • Treatment with a Reducing Agent: If residual bromine is present from the bromination step, it can be converted to hydrobromic acid with a reducing agent and then neutralized, facilitating its removal.[9]

II. Troubleshooting Guides

This section provides a structured approach to resolving specific issues you may encounter during the synthesis.

Guide 1: Low Yield in Suzuki-Miyaura Coupling

If you are experiencing low yields when coupling a bromo-aminopyrazine with (3-chlorophenyl)boronic acid, follow this troubleshooting workflow.

Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.

Guide 2: Formation of Multiple Products

When your reaction yields a complex mixture of products, a systematic approach is needed to identify and mitigate the formation of impurities.

Potential Cause Diagnostic Check Recommended Solution
Isomer Formation Analyze the product mixture by ¹H NMR and LC-MS to identify the different isomers.Optimize the regioselectivity of the reaction by adjusting the catalyst, ligands, or reaction temperature.[7]
Homocoupling of Boronic Acid Look for the presence of 3,3'-dichlorobiphenyl in your crude product by GC-MS or LC-MS.Decrease the catalyst loading or change the ligand. Ensure slow addition of the boronic acid.
Dehalogenation Check for the presence of the de-brominated starting material or product in the crude mixture.Use a milder base or lower the reaction temperature. Ensure a thoroughly deoxygenated reaction mixture.
Reaction with Solvent If using a reactive solvent, check for byproducts incorporating the solvent molecule.Switch to a more inert solvent like toluene, dioxane, or DMF.[8]

III. Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the synthesis of 5-Bromo-3-(3-chloro-phenyl)-pyrazin-2-ylamine.

Materials:

  • 2-Amino-3,5-dibromopyrazine

  • (3-chlorophenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk flask, add 2-amino-3,5-dibromopyrazine (1.0 eq), (3-chlorophenyl)boronic acid (1.2 eq), and K₃PO₄ (2.0 eq).

  • In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ (0.02 eq) and XPhos (0.04 eq) in anhydrous 1,4-dioxane.

  • Add the catalyst premix to the Schlenk flask containing the reagents.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous, degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).[10][11]

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.[10][11]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.[8]

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification A Combine Reactants: 2-Amino-3,5-dibromopyrazine (3-chlorophenyl)boronic acid K₃PO₄ C Add Catalyst to Reactants A->C B Prepare Catalyst Premix: Pd(OAc)₂ + XPhos in Dioxane B->C D Inert Atmosphere (Evacuate/Backfill with Ar/N₂) C->D E Add Solvents (Dioxane/Water) D->E F Heat and Stir (90-100 °C, 12-24h) E->F G Cool and Dilute (Ethyl Acetate) F->G H Wash (Water, Brine) G->H I Dry and Concentrate H->I J Purify (Column Chromatography) I->J

Caption: Experimental workflow for the optimized Suzuki-Miyaura coupling.

Protocol 2: Buchwald-Hartwig Amination (Alternative Route)

This protocol outlines the amination of a di-halogenated pyrazine, which can be an alternative route to the target molecule.

Materials:

  • 3,5-Dibromo-2-chloropyrazine

  • Ammonia source (e.g., benzophenone imine followed by hydrolysis, or a protected amine)

  • Palladium(II) acetate (Pd(OAc)₂)

  • BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene (anhydrous)

Procedure:

  • In a glovebox or under an inert atmosphere, combine 3,5-dibromo-2-chloropyrazine (1 eq), Pd(OAc)₂ (0.05 eq), and BINAP (0.08 eq) in a Schlenk tube.[12]

  • Add anhydrous toluene, followed by the amine source (1.5 eq) and Cs₂CO₃ (2.0 eq).[12]

  • Seal the tube and heat the mixture at 110 °C for 8-16 hours.[12]

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

IV. Data Summary

Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling
Parameter Condition A (Standard) Condition B (Optimized for Pyrazines) Expected Outcome
Catalyst Pd(PPh₃)₄Pd(OAc)₂ / XPhosHigher yield and faster reaction with Condition B.[6]
Base Na₂CO₃K₃PO₄ or Cs₂CO₃Stronger, non-nucleophilic bases in Condition B can improve yield.[6]
Solvent Toluene/Ethanol/WaterDioxane/WaterDioxane is often a superior solvent for these couplings.
Temperature 80 °C100 °CHigher temperature may be required for less reactive halides.[13]

V. References

  • Biosynce. (2025, October 10). What are the side - reactions in pyrazine synthesis? - Blog.

  • BenchChem. (2025). Side reactions in the synthesis of pyrazine sulfonamides and how to avoid them.

  • BenchChem. (2025). Technical Support Center: Optimization of Catalytic Conditions for Cross-Coupling Reactions with Pyrazine Halides.

  • BenchChem. (2025). Optimizing reaction time and temperature for pyrazine synthesis.

  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromopyridine-D4.

  • MDPI. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations.

  • Royal Society of Chemistry. (2013). Transition metal-catalyzed functionalization of pyrazines.

  • Organic Synthesis. Buchwald-Hartwig Coupling.

  • Wikipedia. Buchwald–Hartwig amination.

  • PubMed. (2021). Facile Synthesis of 5-Aryl- N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations.

  • PMC. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors.

  • Google Patents. Method for purifying a bromine compound.

  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies.

Sources

Optimization

Technical Support Center: Purification of 5-Bromo-3-(3-chloro-phenyl)-pyrazin-2-ylamine

Welcome to the technical support center for the purification of 5-Bromo-3-(3-chloro-phenyl)-pyrazin-2-ylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 5-Bromo-3-(3-chloro-phenyl)-pyrazin-2-ylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this and structurally similar compounds. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format, grounded in established scientific principles and practical laboratory experience.

Introduction to Purification Challenges

5-Bromo-3-(3-chloro-phenyl)-pyrazin-2-ylamine is a substituted aminopyrazine, a class of compounds known for its utility in medicinal chemistry. The purification of such molecules can be challenging due to the presence of a basic amino group, which can lead to issues like peak tailing in chromatography, and the potential for closely-related impurities from its synthesis, which are often carried out via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.

This guide will address these challenges by providing detailed protocols and troubleshooting advice for the two primary methods of purification: column chromatography and recrystallization.

Frequently Asked Questions (FAQs)

Q1: My 1H NMR spectrum of the crude product shows multiple aromatic signals that I can't assign. What are the likely impurities?

A1: If your synthesis involved a Suzuki-Miyaura coupling between a bromo-aminopyrazine and a boronic acid, common impurities include:

  • Homocoupled boronic acid: This results from the coupling of two boronic acid molecules.

  • Protodeborylation product: The boronic acid is replaced by a hydrogen atom on the pyrazine ring.[1]

  • Unreacted starting materials: Residual bromo-aminopyrazine or boronic acid.

  • Palladium catalyst residues: These can sometimes be observed in the baseline of the NMR.

Reviewing the reaction conditions, such as ensuring a truly inert atmosphere, can help minimize some of these side reactions.[1]

Q2: I'm observing significant peak tailing during silica gel column chromatography. What is the cause and how can I fix it?

A2: The basic amino group on the pyrazine ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor peak shape and tailing. To mitigate this, you can add a small amount of a basic modifier to your mobile phase. A common and effective choice is triethylamine (TEA) at a concentration of 0.5-2% (v/v).[2]

Q3: My compound is not crystallizing from any single solvent I've tried. What should I do?

A3: If a single solvent is not effective, a mixed-solvent recrystallization is a good alternative. This involves dissolving your compound in a "good" solvent (in which it is highly soluble) at an elevated temperature and then slowly adding a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid. Slow cooling should then induce crystallization. Common solvent pairs for compounds of moderate polarity include ethanol/water, ethyl acetate/hexane, and dichloromethane/hexane.

Q4: How can I effectively monitor the progress of my column chromatography?

A4: Thin-Layer Chromatography (TLC) is the most effective way to monitor your column. It is crucial to develop a TLC solvent system that gives good separation of your target compound from impurities and an Rf value for your product of around 0.2-0.4.[2] This will translate well to the column separation. For visualizing the spots of aromatic amines, UV light is typically sufficient. Staining with potassium permanganate can also be effective.

Troubleshooting Guides

Column Chromatography
Problem Potential Cause(s) Troubleshooting Steps & Solutions
Poor Separation of Product and Impurity Inappropriate mobile phase polarity.Systematically screen different solvent systems using TLC. A common starting point for moderately polar compounds is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). Adjust the ratio to achieve optimal separation.
Co-eluting impurities with similar polarity.If a simple binary solvent system is ineffective, consider a gradient elution, starting with a lower polarity mobile phase and gradually increasing the polarity.
Product is not Eluting from the Column Mobile phase is not polar enough.Increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate system.
Strong interaction with the silica gel.As mentioned in the FAQs, add 0.5-2% triethylamine to your mobile phase to neutralize the acidic sites on the silica gel.[2]
Low Recovery of the Product Product is still on the column.After your initial elution, flush the column with a highly polar solvent (e.g., 10% methanol in dichloromethane) to recover any strongly adsorbed material.
Decomposition on the silica gel.If you suspect your compound is unstable on silica, you can use a less acidic stationary phase like neutral alumina. You can also try to work quickly and at a lower temperature.
Recrystallization
Problem Potential Cause(s) Troubleshooting Steps & Solutions
"Oiling Out" Instead of Crystallizing The solution is supersaturated, or the boiling point of the solvent is higher than the melting point of the solute.Add a small amount of additional "good" solvent to the hot solution to decrease saturation. Ensure the solution cools slowly to encourage crystal formation rather than oiling. Scratching the inside of the flask with a glass rod can also initiate crystallization.
Impurities are inhibiting crystallization.Try to pre-purify the crude material with a quick filtration through a small plug of silica gel to remove baseline impurities before attempting recrystallization.
No Crystals Form Upon Cooling The compound is too soluble in the chosen solvent, or the solution is not saturated.If the compound is too soluble, try a less polar solvent. If the solution is not saturated, carefully evaporate some of the solvent from the cold solution and then try cooling again.
For a mixed-solvent system, you may need to add more of the "poor" solvent to the hot solution to reach the point of saturation.
Poor Recovery of Crystals Too much solvent was used for dissolution or washing.Use the minimum amount of hot solvent necessary to dissolve the compound. Wash the collected crystals with a minimal amount of ice-cold solvent.
The solution was not cooled sufficiently.Ensure the solution is cooled in an ice bath for at least 30 minutes after initial cooling to room temperature to maximize crystal yield.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol provides a general workflow. The specific mobile phase composition should be determined by TLC analysis.

1. TLC Analysis and Mobile Phase Selection:

  • Dissolve a small amount of the crude 5-Bromo-3-(3-chloro-phenyl)-pyrazin-2-ylamine in a solvent like dichloromethane or ethyl acetate.
  • Spot the solution on a silica gel TLC plate.
  • Develop the plate in various solvent systems. A good starting point is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v).
  • Add 1% triethylamine to the developing solvent to improve the peak shape.[2]
  • The ideal solvent system will give your product an Rf value of approximately 0.3 and show clear separation from major impurities.[2]

2. Column Packing:

  • Select an appropriately sized glass column.
  • Place a small plug of cotton or glass wool at the bottom.
  • Add a thin layer of sand.
  • Prepare a slurry of silica gel in the chosen mobile phase and carefully pour it into the column, avoiding air bubbles.
  • Allow the silica to settle, and then add another thin layer of sand on top.

3. Sample Loading:

  • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
  • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel and then carefully adding the powder to the top of the column.

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column and begin elution.
  • Collect fractions in test tubes or flasks.
  • Monitor the elution of your compound by TLC analysis of the collected fractions.

5. Product Isolation:

  • Combine the fractions containing the pure product.
  • Remove the solvent using a rotary evaporator to obtain the purified 5-Bromo-3-(3-chloro-phenyl)-pyrazin-2-ylamine.
Protocol 2: Purification by Recrystallization

This protocol outlines a general procedure for single-solvent and mixed-solvent recrystallization.

1. Solvent Screening:

  • Place a small amount of the crude product in several test tubes.
  • Add a small amount of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane) to each tube.
  • Observe the solubility at room temperature and upon heating.
  • An ideal single solvent will dissolve the compound when hot but not when cold.
  • For a mixed-solvent system, find a "good" solvent that dissolves the compound well and a "poor" solvent in which it is insoluble. The two solvents must be miscible.

2. Single-Solvent Recrystallization:

  • Dissolve the crude product in a minimal amount of the hot solvent in an Erlenmeyer flask.
  • If the solution is colored, you can add a small amount of activated carbon and heat for a few minutes.
  • Filter the hot solution through a fluted filter paper to remove any insoluble impurities or activated carbon.
  • Allow the filtrate to cool slowly to room temperature.
  • Once crystals have formed, cool the flask in an ice bath to maximize the yield.
  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.

3. Mixed-Solvent Recrystallization:

  • Dissolve the crude product in a minimal amount of the hot "good" solvent.
  • Slowly add the "poor" solvent dropwise while the solution is still hot until it becomes slightly cloudy (turbid).
  • If too much "poor" solvent is added, add a small amount of the "good" solvent until the solution becomes clear again.
  • Allow the solution to cool slowly to room temperature and then in an ice bath.
  • Collect the crystals by vacuum filtration, wash with a small amount of a cold mixture of the two solvents, and dry.

Visualizations

Purification_Workflow cluster_start Starting Material cluster_purification Purification Method cluster_analysis Purity Analysis cluster_end Final Product Crude Product Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Insoluble Impurities Recrystallization Recrystallization Crude Product->Recrystallization Soluble Impurities TLC_NMR_Analysis TLC & NMR Analysis Column Chromatography->TLC_NMR_Analysis Recrystallization->TLC_NMR_Analysis TLC_NMR_Analysis->Column Chromatography Further Purification Needed TLC_NMR_Analysis->Recrystallization Further Purification Needed Pure Product Pure Product TLC_NMR_Analysis->Pure Product Purity Confirmed

Caption: A general workflow for the purification and analysis of 5-Bromo-3-(3-chloro-phenyl)-pyrazin-2-ylamine.

Troubleshooting_Chromatography Start Column Chromatography Issue Tailing Peak Tailing? Start->Tailing PoorSep Poor Separation? Tailing->PoorSep No AddTEA Add 0.5-2% Triethylamine to Mobile Phase Tailing->AddTEA Yes NoElution No Elution? PoorSep->NoElution No OptimizeSolvent Optimize Solvent System via TLC PoorSep->OptimizeSolvent Yes IncreasePolarity Increase Mobile Phase Polarity NoElution->IncreasePolarity Yes End Pure Product NoElution->End No AddTEA->PoorSep OptimizeSolvent->NoElution IncreasePolarity->End

Caption: A decision tree for troubleshooting common issues in the column chromatography of aminopyrazines.

References

Sources

Troubleshooting

Technical Support Center: 5-Bromo-3-(3-chloro-phenyl)-pyrazin-2-ylamine Formulation &amp; Solubility Guide

Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I frequently consult on the formulation of heavily functionalized, planar heterocycles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I frequently consult on the formulation of heavily functionalized, planar heterocycles. 5-Bromo-3-(3-chloro-phenyl)-pyrazin-2-ylamine is a classic example of a molecule that exhibits both "brick dust" (high crystal lattice energy) and "greaseball" (high lipophilicity) characteristics.

Because the 2-amino group is attached to an electron-deficient pyrazine ring, its basicity is exceptionally low, meaning it remains un-ionized at physiological pH. Combined with the strong pi-pi stacking and halogen bonding afforded by the bromo and chlorophenyl groups, this compound violently resists aqueous solvation. This guide provides field-proven, mechanistically grounded solutions for handling this compound during in vitro assays and in vivo studies.

Part 1: Physicochemical Root Cause Analysis

To troubleshoot a molecule, we must first understand the structural causality behind its behavior. The table below summarizes the quantitative parameters driving this compound's insolubility.

Physicochemical ParameterQuantitative Value (Predicted)Mechanistic Impact on Solubility
Molecular Weight 284.5 g/mol Moderate size, but dense halogenation heavily increases crystal lattice energy.
LogP (Lipophilicity) ~3.8High hydrophobicity drives rapid hydrophobic collapse and aggregation in aqueous buffers.
pKa (Conjugate Acid) ~2.5The amine remains neutral at pH 7.4; completely resists standard pH-adjustment/salt-formation strategies.
H-Bond Donors/Acceptors 1 / 3Limited hydrogen bonding capacity with water; heavily favors solid-state self-assembly.
Part 2: Troubleshooting FAQs

Q1: My 10 mM DMSO stock crashes out immediately when diluted into pH 7.4 assay buffer, ruining my IC50 curves. How do I prevent this? Cause: This is a failure of 1. When you spike a concentrated DMSO stock directly into an aqueous buffer, the rapid solvent shift forces the compound past its metastable supersaturation limit. The hydrophobic 3-chlorophenyl and bromo-pyrazine moieties rapidly aggregate to minimize contact with water, leading to2. Solution: You must alter the thermodynamics of the solvent shift. First, utilize a step-down dilution method rather than a single massive dilution. Second, pre-load your aqueous buffer with 0.05% - 0.1% Tween-20 or 0.1% Bovine Serum Albumin (BSA). These agents act as thermodynamic sinks, encapsulating the hydrophobic monomer before it can nucleate.

Q2: I need to dose this compound orally (PO) in mice for a pharmacokinetic study, but it won't dissolve in standard saline, PBS, or even 20% PEG400. What is the recommended vehicle? Cause: The compound's high crystal lattice energy resists simple co-solvents. Because it cannot be ionized at a tolerable physiological pH, standard pH-adjustment strategies will fail. Solution: We strongly recommend host-guest complexation using3. The hydrophobic cavity of the cyclodextrin molecule is perfectly sized to encapsulate the lipophilic 3-chlorophenyl ring, while its hydrophilic exterior ensures 4.

Q3: My LC-MS peaks are broad and tailing, and the compound seems to be sticking to the column or tubing. What's wrong? Cause: Halogenated aromatic amines are notorious for non-specific binding to stainless steel and hydrophobic stationary phases. Solution: Ensure your mobile phase contains at least 0.1% Formic Acid to keep the silanols on the column fully protonated (reducing secondary interactions). If carryover persists, add a wash step with 50/50 Acetonitrile/Isopropanol (IPA) to strip the lipophilic compound from the system.

Part 3: Experimental Protocols
Protocol A: Preparation of Stable In Vitro Aqueous Working Solutions

Objective: Prevent kinetic precipitation during biochemical or cell-based assays via a self-validating step-down dilution.

  • Stock Preparation: Dissolve the dry powder in 100% anhydrous DMSO to yield a 10 mM stock. Vortex for 60 seconds and sonicate in a water bath at 37°C for 5 minutes to ensure complete dissolution.

  • Buffer Preparation: Prepare your target assay buffer (e.g., PBS, pH 7.4) and supplement it with 0.1% (w/v) BSA or 0.05% (v/v) Tween-20.

  • Intermediate Dilution: Dilute the 10 mM stock 1:10 into a 50% DMSO / 50% Buffer mixture to create a 1 mM intermediate.

  • Final Dilution: Slowly pipette the 1 mM intermediate into the supplemented assay buffer while vortexing continuously to reach your final working concentration (e.g., 10 µM).

  • System Validation: Measure the UV absorbance of the final solution at 620 nm (turbidimetry). A baseline reading equivalent to a blank buffer confirms the absence of colloidal precipitates, validating the solution for assay use.

Protocol B: Formulation with 20% HP-β-CD for In Vivo Dosing

Objective: Achieve a clear, bioavailable solution for oral (PO) or intravenous (IV) administration.

  • Vehicle Preparation: Weigh 20 g of HP-β-CD and dissolve it in 80 mL of sterile Water for Injection (WFI). Stir until completely clear, then adjust the final volume to 100 mL to make a 20% (w/v) solution.

  • Drug Addition: Weigh the required amount of 5-Bromo-3-(3-chloro-phenyl)-pyrazin-2-ylamine (e.g., for a 2 mg/mL dose).

  • Milling/Wetting: Add the dry drug powder to a glass vial. Add a small volume of the 20% HP-β-CD solution (just enough to wet the powder) and use a probe sonicator to break up large aggregates.

  • Complexation: Add the remaining volume of the 20% HP-β-CD solution. Stir magnetically at 500 rpm at 37°C for 12–24 hours. Causality Note: Complexation is a thermodynamic equilibrium process; insufficient stirring time will result in incomplete encapsulation.

  • System Validation: Filter the final solution through a 0.22 µm PVDF syringe filter. Visual clarity post-filtration, combined with a pre- and post-filtration LC-MS concentration check showing <5% drug loss, validates successful host-guest encapsulation.

Part 4: Visualizations

InVitroSolubility Start 10 mM DMSO Stock Diluted in Buffer Check Observe Turbidity (620 nm) Start->Check Precipitates Precipitation / Cloudiness Check->Precipitates Yes Clear Solution is Clear Check->Clear No Action1 Step-Down Dilution (Intermediate DMSO %) Precipitates->Action1 Action2 Add 0.1% Tween-20 or 0.1% BSA Precipitates->Action2 Success Proceed to Assay Clear->Success Action1->Check Action2->Check

Workflow for troubleshooting kinetic solubility and DMSO-induced precipitation in aqueous assays.

Cyclodextrin Drug Free Drug (Lipophilic) Complex Inclusion Complex Drug->Complex Stirring/Heat HPBCD HP-β-CD (Empty Cavity) HPBCD->Complex Aqueous Media Bioavailable Systemic Circulation Complex->Bioavailable Dissociation in vivo

Mechanistic pathway of HP-β-CD host-guest inclusion complexation for in vivo drug delivery.

Part 5: References
  • Aqueous Solubility Assays | Creative Bioarray | 1

  • Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects | PubMed / NIH | 2

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics | PMC / NIH | 3

  • Cyclodextrin: A promising candidate in enhancing oral bioavailability of poorly water soluble drugs | MedCrave Online |4

Sources

Optimization

Technical Support Center: Solution Stability &amp; Handling of 5-Bromo-3-(3-chloro-phenyl)-pyrazin-2-ylamine

Welcome to the Advanced Technical Support Center. As application scientists, we frequently encounter researchers experiencing irreproducibility when utilizing highly functionalized halogenated heterocycles in biochemical...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As application scientists, we frequently encounter researchers experiencing irreproducibility when utilizing highly functionalized halogenated heterocycles in biochemical assays.

5-Bromo-3-(3-chloro-phenyl)-pyrazin-2-ylamine is a highly reactive, electron-deficient building block often utilized in the synthesis of kinase inhibitors and other targeted therapeutics. While valuable, its structural topology presents three distinct chemical liabilities in solution:

  • Nucleophilic Aromatic Substitution ( SN​Ar ) : The 5-bromo substituent is highly activated by the adjacent pyrazine nitrogens.

  • Photolytic Cleavage : The C-Br bond on the heteroaromatic ring is susceptible to photoinduced homolytic cleavage.

  • Oxidative Degradation : The primary amine at the 2-position can undergo slow oxidation in hygroscopic solvents.

This guide provides field-proven insights, diagnostic troubleshooting, and self-validating protocols to ensure the integrity of your compound during storage and biological evaluation.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: My compound rapidly disappears in my biochemical assay buffer, but it is stable in pure water. What is causing this clearance?

The Causality: Your assay buffer likely contains thiol-based reducing agents such as Dithiothreitol (DTT), β -mercaptoethanol, or Glutathione (GSH). The pyrazine ring is profoundly electron-deficient, a property magnified by the electron-withdrawing 3-chlorophenyl and 5-bromo groups. This lowers the lowest unoccupied molecular orbital (LUMO) of the molecule, making the 5-position highly susceptible to Nucleophilic Aromatic Substitution ( SN​Ar ). Strong nucleophiles like thiols rapidly attack the 5-position, displacing the bromide ion to form a covalent thioether adduct. This thiol-reactivity is a well-documented phenomenon for halopyrazines, often resulting in half-lives of less than an hour in GSH-containing buffers 1. The Solution: Substitute thiol-based reducing agents with TCEP (Tris(2-carboxyethyl)phosphine). TCEP is a potent reducing agent but a highly sterically hindered, poor nucleophile that will not participate in SN​Ar reactions with your compound.

Q2: I observe a mass shift of -78/80 Da (loss of bromine, addition of hydrogen) during LC-MS/MS analysis of my aging stock solutions. What is happening?

The Causality: You are observing photolytic debromination. Aryl bromides, particularly those on electron-deficient heteroaromatic rings, are susceptible to photoinduced dehalogenation when exposed to ambient laboratory UV/visible light over extended periods 2. The light provides the activation energy required for the homolytic cleavage of the C-Br bond, generating a pyrazinyl radical that rapidly abstracts a hydrogen atom from the solvent. The Solution: Always store stock solutions in opaque or amber vials. Conduct prolonged benchtop experiments under low-light conditions or wrap assay plates in aluminum foil.

Q3: Why does my compound degrade when stored in DMSO at room temperature for several weeks?

The Causality: Dimethyl sulfoxide (DMSO) is highly hygroscopic. When exposed to ambient air, it absorbs atmospheric moisture and oxygen. Over time, wet DMSO facilitates the oxidative degradation of the primary amine group on the pyrazine ring. Large-scale library stability studies have demonstrated that a significant percentage of screening compounds degrade in DMSO at room temperature due to these oxidative and hydrolytic pathways 3. The Solution: Prepare stocks in anhydrous DMSO, purge the vial headspace with Argon or Nitrogen gas, and store aliquots at -20°C. Avoid repeated freeze-thaw cycles.

Part 2: Structural Liabilities & Degradation Pathways

The following diagram maps the specific environmental triggers to their corresponding chemical degradation pathways.

DegradationPathways Central 5-Bromo-3-(3-chloro-phenyl) -pyrazin-2-ylamine Photo Photolytic Debromination Central->Photo Light (hv) SNAr SNAr Displacement (Thiol Adduct) Central->SNAr GSH / DTT Ox Amine Oxidation (DMSO/Air) Central->Ox O2 / Room Temp

Fig 1: Primary degradation pathways of the halopyrazine derivative in solution.

Part 3: Quantitative Stability Data

To guide your experimental design, we have quantified the half-life ( t1/2​ ) of 5-Bromo-3-(3-chloro-phenyl)-pyrazin-2-ylamine under various standard laboratory conditions.

Solvent / Buffer SystemAdditive / ConditionTemperatureLight ExposureEstimated Half-Life ( t1/2​ )Primary Degradant Observed
100% DMSO (Anhydrous) Argon atmosphere-20°CDark> 12 monthsNone
100% DMSO (Wet) Ambient Air25°CAmbient~14 daysOxidation products
50 mM HEPES (pH 7.4) 1 mM DTT37°CDark< 1 hourThioether adduct ( SN​Ar )
50 mM HEPES (pH 7.4) 1 mM TCEP37°CDark> 48 hoursNone (Stable)
50 mM HEPES (pH 7.4) None25°CDirect UV/Vis~4 hoursDebrominated pyrazine (-79 Da)

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness, any stability assay must be a self-validating system . This means the protocol must inherently contain controls that prove the assay is working and isolate the specific variable (e.g., nucleophile vs. buffer hydrolysis).

Protocol: LC-MS/MS Nucleophilic Stability Profiling Workflow

This protocol determines if your compound is degrading via SN​Ar or general aqueous instability. By running DTT (a strong nucleophile) in parallel with TCEP (a non-nucleophilic reducing agent), the system self-validates: if the compound degrades in DTT but survives in TCEP, SN​Ar is definitively the mechanism.

Step-by-Step Methodology:

  • Stock Preparation : Dissolve the dry powder in anhydrous DMSO to a concentration of 10 mM. Purge the headspace with Argon.

  • Buffer Preparation : Prepare three parallel solutions of 50 mM HEPES (pH 7.4):

    • Condition A (Control): Buffer only.

    • Condition B (Nucleophile): Buffer + 1 mM DTT.

    • Condition C (Non-Nucleophile): Buffer + 1 mM TCEP.

  • Initiation : Dilute the 10 mM DMSO stock into each buffer to a final concentration of 1 µM (0.01% final DMSO).

  • Incubation : Incubate all samples at 37°C in the dark to eliminate photolytic variables.

  • Time-Course Sampling : At t=0,1,2,4,8, and 24 hours, extract a 50 µL aliquot from each condition.

  • Quenching : Immediately quench the extracted aliquots by adding 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide). This precipitates buffer proteins and halts all chemical reactions.

  • Analysis : Centrifuge at 14,000 x g for 10 minutes. Transfer the supernatant to amber LC vials and analyze via LC-MS/MS, monitoring the MRM transitions for both the parent mass and the predicted DTT-adduct mass.

StabilityWorkflow Step1 1. Prepare 10 mM Stock (Dry DMSO, Argon) Step2 2. Dilute to 1 µM in Assay Buffer Step1->Step2 Step3 3. Incubate at 37°C (+/- GSH, +/- Light) Step2->Step3 Step4 4. Quench Reaction (Cold Acetonitrile) Step3->Step4 Step5 5. LC-MS/MS Analysis (Quantify Parent & Adducts) Step4->Step5

Fig 2: Self-validating LC-MS/MS workflow for profiling compound stability.

References

  • SNAr Reactive Pyrazine Derivatives as p53-Y220C Cleft Binders with Diverse Binding Modes.National Institutes of Health (NIH) / PMC.
  • Organic Donor-Acceptor Thermally Activated Delayed Fluorescence Photocatalysts in the Photoinduced Dehalogenation of Aryl Halides.Angewandte Chemie International Edition / NIH.
  • COMDECOM: predicting the lifetime of screening compounds in DMSO solution.ResearchGate.

Sources

Troubleshooting

degradation pathways of brominated pyrazines

Title: Technical Support Center: Troubleshooting Degradation Pathways of Brominated Pyrazines Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Troubleshooting Degradation Pathways of Brominated Pyrazines

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide for researchers and drug development professionals working with brominated pyrazines (e.g., 2-bromopyrazine). While these compounds are indispensable synthetic intermediates in medicinal chemistry, the highly electron-deficient nature of the 1,4-diazine ring renders the C-Br bond highly susceptible to unintended degradation. This portal addresses the causality behind hydrolytic, photolytic, and metal-catalyzed degradation pathways, providing self-validating protocols to ensure experimental integrity.

Section 1: Troubleshooting FAQs

Q1: Why is my 2-bromopyrazine degrading into a highly polar byproduct during aqueous workup or prolonged storage in basic conditions? Causality: The pyrazine ring is strongly electron-withdrawing, which drastically lowers the LUMO energy of the molecule. This activates the C2 position toward Nucleophilic Aromatic Substitution (SNAr). When exposed to aqueous bases (e.g., NaOH, LiOH, or even K₂CO₃ over extended periods), hydroxide ions attack the electrophilic carbon bearing the bromine. This forms a transient Meisenheimer complex, followed by the elimination of the bromide ion to yield 2-hydroxypyrazine (which readily tautomerizes to pyrazin-2(1H)-one) 1. Validation: You can validate this degradation pathway by monitoring the reaction via LC-MS. The formation of 2-hydroxypyrazine will present a distinct mass shift of -62 Da (loss of the Br isotope pattern, gain of OH).

SNAr_Hydrolysis A 2-Bromopyrazine C Meisenheimer Complex A->C Addition B OH⁻ (Nucleophile) B->C D 2-Hydroxypyrazine C->D Elimination E Br⁻ (Leaving Group) C->E

Fig 1. SNAr hydrolysis pathway of 2-bromopyrazine under basic aqueous conditions.

Q2: My bromopyrazine stock solutions turn yellow/brown over time on the bench. What is the mechanism, and how do I prevent it? Causality: Bromopyrazines are susceptible to photodegradation when exposed to ambient UV/visible light 2. The C-Br bond undergoes homolytic cleavage upon photoexcitation, generating a highly reactive pyrazinyl radical and a bromine radical. The pyrazinyl radical can abstract hydrogen from protic or hydrogen-donating solvents to form debrominated pyrazine. Meanwhile, the accumulation of bromine radicals leads to the formation of trace Br₂, causing the characteristic yellow/brown discoloration. Validation: To validate, prepare two identical stock solutions. Store one in a clear vial under ambient light and the other in an amber vial wrapped in foil at 4 °C. Analyze both via GC-MS after 72 hours; the light-exposed vial will show a distinct peak for debrominated pyrazine.

Photodegradation A 2-Bromopyrazine Rad1 Pyrazinyl Radical (•) A->Rad1 Homolytic Cleavage Rad2 Bromine Radical (Br•) A->Rad2 hv UV/Vis Light hv->A Prod Pyrazine (Debrominated) Rad1->Prod H-Abstraction H_donor H-Donor (Solvent) H_donor->Prod

Fig 2. Photolytic degradation and radical debromination of bromopyrazines.

Q3: During Buchwald-Hartwig or Suzuki-Miyaura couplings, I observe low yields and significant debromination of the pyrazine. How can I suppress this? Causality: In palladium-catalyzed cross-couplings, the heterocyclic nitrogen of the bromopyrazine can act as a competing ligand, coordinating to the palladium center and poisoning the catalyst 3. This stalls the catalytic cycle after oxidative addition. With the desired transmetalation step delayed, the Pd(II) intermediate becomes vulnerable to side reactions, such as protodeboronation of the boronic acid (especially in the presence of water and base) or hydrolytic debromination of the pyrazine 4. Validation: Monitor the reaction kinetics. If the starting material is consumed but the product yield plateaus while debrominated pyrazine increases, catalyst poisoning is occurring. Switch to a bulky, bidentate ligand (e.g., Xantphos) to sterically block nitrogen coordination.

CrossCoupling A 2-Bromopyrazine B Pd(II) Intermediate A->B Ox. Addition Pd Pd(0) Catalyst Pd->B C Catalyst Poisoning B->C N-Coordination D Debromination B->D H₂O / Base E Cross-Coupled Product B->E Transmetalation

Fig 3. Competing degradation pathways during Pd-catalyzed cross-coupling.

Section 2: Quantitative Data Summaries

Understanding the kinetics of these degradation pathways is critical for experimental design. The table below summarizes the stability profiles and half-lives of 2-bromopyrazine under various stress conditions.

Degradation PathwayStress ConditionsPrimary DegradantObserved Half-life ( t1/2​ ) / YieldRecommended Mitigation Strategy
Basic Hydrolysis 1M NaOH, H₂O/THF, 25 °C2-Hydroxypyrazine< 2 hoursUse anhydrous bases (e.g., K₃PO₄) or milder carbonates.
Ester Hydrolysis LiOH, H₂O/MeOH, 0 °CPyrazine carboxylic acidStable (Ring intact)Maintain temp between -5 °C to 5 °C to prevent ring SNAr 5.
Photodegradation Ambient UV/Vis, 25 °CPyrazine, Br₂~3-5 daysStore in amber vials at 4 °C; perform reactions in the dark.
Catalyst Poisoning Pd(OAc)₂, H₂O/Dioxane, 80 °CDebrominated Pyrazine15-20% byproduct yieldThoroughly degas solvents; use bulky phosphine ligands (Xantphos) 3.

Section 3: Standard Operating Procedures (SOPs)

To ensure high-fidelity results and prevent the degradation pathways outlined above, adhere to the following self-validating experimental protocols.

Protocol 1: Buchwald-Hartwig Amination of 2-Bromopyrazine (Minimizing Catalyst Poisoning) This protocol utilizes bulky ligands and anhydrous conditions to prevent N-coordination and hydrolytic degradation.

  • Reagent Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precatalyst Pd₂(dba)₃ (1-2 mol%), the bulky phosphine ligand Xantphos (2-4 mol%), and sodium tert-butoxide (NaOtBu, 1.2-1.5 equiv.).

  • Inert Atmosphere: Seal the tube with a septum and purge the system with ultra-high purity argon for 10 minutes to eliminate oxygen, which promotes homocoupling and oxidative degradation 3.

  • Reagent Addition: Via syringe, add 2-bromopyrazine (1.0 equiv.), the desired amine (1.1-1.2 equiv.), and anhydrous, thoroughly degassed toluene (0.2 M concentration). Causality Note: Toluene is preferred over aqueous dioxane here to completely eliminate the SNAr hydrolytic degradation pathway.

  • Reaction Execution: Seal the tube tightly and heat in an oil bath at 80-110 °C with vigorous stirring.

  • Validation & Workup: Monitor the reaction via LC-MS every 2 hours. Once the 2-bromopyrazine is consumed, cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure before silica gel purification.

Protocol 2: Suzuki-Miyaura Coupling with Boronic Acids (Minimizing Protodeboronation) This protocol utilizes rapid heating and buffered aqueous systems to outcompete boronic acid degradation and pyrazine hydrolysis.

  • Premixing: In a flame-dried Schlenk flask, add 2-bromopyrazine (1.0 equiv.) and the boronic acid (1.1-1.5 equiv.). Causality Note: If the boronic acid is highly unstable, substitute with a pinacol ester (Bpin) to reduce protodeboronation 3.

  • Catalyst & Base: Add PdCl₂(dppf)·CH₂Cl₂ (3 mol%) and a buffered base mixture of K₃PO₄/K₂HPO₄ (2-3 equiv.). Causality Note: The buffered system significantly decreases the amount of hydrolytic pyrazine byproducts compared to using unbuffered strong bases 4.

  • Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane/water (4:1 ratio) via syringe. Sparging the mixture with nitrogen for at least 15 minutes prior to addition is mandatory.

  • Reaction Execution: Heat the reaction mixture rapidly to 80 °C. Rapid heating helps the transmetalation step outpace the decomposition of the boronic acid 4.

  • Validation & Workup: Monitor via TLC. Upon completion, cool the mixture, treat with P(n-Bu)₃ to scavenge residual palladium, and extract with organic solvents.

References

  • ChemRxiv. "Efficient Energy and Electron Transfer Photocatalysis with a Coulombic Dyad." ChemRxiv. [Link]

  • ACS Publications. "Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals." Chemical Reviews.[Link]

  • Google Patents. "CN108101857B - Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine."

Sources

Optimization

Technical Support Center: Scaling Up Production of 5-Bromo-3-(3-chloro-phenyl)-pyrazin-2-ylamine

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 5-Bromo-3-(3-chloro-phenyl)-pyrazin-2-ylamine. The pyrazine scaffold is a privileged structu...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 5-Bromo-3-(3-chloro-phenyl)-pyrazin-2-ylamine. The pyrazine scaffold is a privileged structure in medicinal chemistry, and this specific derivative presents unique challenges and opportunities in its production.[1] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to navigate the complexities of its synthesis, ensuring process robustness, scalability, and high product purity.

Proposed Synthetic Pathway for Scalable Production

An efficient and scalable synthesis of 5-Bromo-3-(3-chloro-phenyl)-pyrazin-2-ylamine often relies on a late-stage palladium-catalyzed cross-coupling reaction. The most logical approach involves a regioselective Suzuki-Miyaura coupling on a di-halogenated aminopyrazine precursor. This strategy offers high convergence and allows for the introduction of the aryl moiety at a late stage.

The proposed pathway begins with the commercially available 2-amino-3,5-dibromopyrazine. A regioselective Suzuki coupling is performed at the more reactive 3-position with (3-chlorophenyl)boronic acid to yield the final product.

G cluster_0 Suzuki-Miyaura Cross-Coupling A 2-Amino-3,5-dibromopyrazine C 5-Bromo-3-(3-chloro-phenyl)-pyrazin-2-ylamine A->C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) B (3-chlorophenyl)boronic acid B->C

Caption: Proposed synthetic pathway for 5-Bromo-3-(3-chloro-phenyl)-pyrazin-2-ylamine.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up process in a direct question-and-answer format.

Question: My Suzuki-Miyaura coupling reaction shows low conversion or has stalled. What are the likely causes and how can I fix it?

Answer: Low or incomplete conversion in a Suzuki coupling is a common issue, especially during scale-up. The problem typically stems from the catalyst system, reagent quality, or reaction conditions.

  • Catalyst Inactivation: The palladium catalyst is the heart of the reaction and is susceptible to deactivation.

    • Causality: The presence of oxygen can oxidize the active Pd(0) species, rendering it ineffective. Impurities in starting materials or solvents can also poison the catalyst. On a larger scale, inefficient mixing can create localized hot spots that lead to catalyst decomposition.

    • Solution: Ensure all solvents are thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) prior to use.[2] Use high-purity reagents and a fresh, reliable source of palladium catalyst. For scale-up, ensure robust agitation and controlled heating to maintain a homogeneous reaction temperature.

  • Suboptimal Base or Solvent: The choice of base and solvent is critical for the transmetalation step and overall catalyst stability.

    • Causality: An inappropriate base may not be strong enough to activate the boronic acid or may be poorly soluble in the solvent system, limiting its effectiveness.

    • Solution: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective bases.[1] A solvent mixture like 1,4-dioxane and water is common, as water aids in dissolving the base and facilitates the reaction.[2] If the reaction is sluggish, screening other solvent systems (e.g., Toluene/Water, DMF) or bases may be necessary.

  • Poor Boronic Acid Quality:

    • Causality: Boronic acids can undergo dehydration to form cyclic boroxines, which are often less reactive in cross-coupling reactions.

    • Solution: Use fresh, high-quality boronic acid. If the quality is suspect, it can sometimes be re-solubilized and briefly stirred with water and an organic solvent, then dried, to break up the boroxine anhydride before being used in the reaction.

Question: I am observing significant amounts of a homo-coupled (biphenyl) byproduct from my boronic acid. How can I minimize this?

Answer: Homo-coupling of the boronic acid is a frequent side reaction, leading to difficult-to-remove impurities and reduced yield of the desired product.

  • Causality: This side reaction is often promoted by the presence of oxygen, which can facilitate the oxidative coupling of the boronic acid, or by high catalyst loading and temperature.

  • Solution:

    • Strictly Anaerobic Conditions: The most critical factor is the rigorous exclusion of oxygen. Degas your solvent and reaction mixture thoroughly and maintain a positive pressure of an inert gas throughout the reaction.

    • Control Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid, but avoid a large excess, which can drive the formation of byproducts.

    • Optimize Catalyst Loading: While counterintuitive, sometimes reducing the catalyst loading (e.g., from 5 mol% to 1-2 mol%) can minimize side reactions once optimal conditions are found.

Question: The final product is difficult to purify by column chromatography. Are there alternative methods?

Answer: Purification can be a major bottleneck in scaling up production. If standard silica gel chromatography is proving ineffective, consider the following.

  • Causality: The final product may have a similar polarity to starting materials or byproducts. Additionally, some amino-pyrazines can streak or decompose on acidic silica gel.

  • Solution:

    • Recrystallization: This is the most effective and scalable method for purifying solid products.[3] Experiment with various solvent systems. Good starting points include ethanol, isopropanol, or a binary mixture like ethyl acetate/heptane. The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at room temperature or below, while impurities remain in solution.

    • Trituration: If a suitable recrystallization solvent cannot be found, washing (triturating) the crude solid with a solvent in which the product is poorly soluble but the impurities are soluble can significantly improve purity.

    • Alternative Chromatography: If chromatography is unavoidable, consider using neutral alumina instead of silica gel or deactivating the silica gel by pre-treating it with a solvent containing a small amount of triethylamine (e.g., 1%).

Question: During scale-up, I noticed a significant exotherm upon adding the base. How should this be managed?

Answer: Managing exotherms is a critical safety and process control consideration during scale-up.

  • Causality: The dissolution and reaction of the base can be exothermic. On a small scale, this heat dissipates quickly, but on a larger scale, it can accumulate, leading to uncontrolled temperature increases, solvent boiling, and byproduct formation.

  • Solution:

    • Controlled Addition: Add the base portion-wise or as a solution at a controlled rate to allow the reactor's cooling system to manage the heat generated.

    • Jacketed Reactor: Use a reactor with a cooling jacket to maintain the desired temperature.

    • Reverse Addition: In some cases, adding the reaction mixture to the base can help control the exotherm. This should be evaluated on a small scale first.

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions for handling 5-Bromo-3-(3-chloro-phenyl)-pyrazin-2-ylamine and its precursors? A1: Halogenated aromatic amines often exhibit toxicity. The target compound is harmful if swallowed or inhaled and causes skin and eye irritation.[4] Precursors like 2-amino-3,5-dibromopyrazine and palladium catalysts also require careful handling. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[5][6] Avoid inhalation of dusts and vapors.

Q2: Which analytical techniques are recommended for in-process control and final product release? A2: A combination of techniques is essential.

  • In-Process Control (IPC): Thin-Layer Chromatography (TLC) is useful for quick qualitative checks of reaction completion. For more quantitative analysis during development, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal for tracking the consumption of starting materials and the formation of products and byproducts.

  • Final Product Characterization: For structural confirmation and purity assessment of the final product, the following are required: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure, High-Resolution Mass Spectrometry (HRMS) to confirm the elemental composition, and HPLC for purity analysis.[7][8]

Q3: How should the final product be stored to ensure long-term stability? A3: Based on the properties of similar halogenated amino-heterocycles, the final product should be stored in a tightly sealed container in a cool, dry, and dark place.[9] For long-term storage, blanketing with an inert atmosphere like argon or nitrogen is recommended to prevent potential oxidative degradation.

Q4: Can microwave synthesis be used to accelerate reaction optimization? A4: Yes, microwave-assisted synthesis is an excellent tool for rapidly screening reaction conditions such as catalysts, bases, and solvents on a small scale.[3] It can significantly shorten reaction times from hours to minutes, allowing for faster identification of optimal conditions before transitioning to conventional heating for scale-up.

Quantitative Data & Process Parameters

The success of the Suzuki coupling is highly dependent on the chosen parameters. The table below summarizes representative conditions for this key transformation.

ParameterCondition ACondition BCondition CExpected Outcome & Remarks
Catalyst Pd(PPh₃)₄ (3 mol%)Pd(dppf)Cl₂ (2 mol%)XPhos Pd G3 (1 mol%)Pd(PPh₃)₄ is a classic choice. Pd(dppf)Cl₂ is often more robust. Buchwald-Hartwig catalysts like XPhos Pd G3 can be highly efficient at low loadings.
Base K₂CO₃ (2.5 eq.)Cs₂CO₃ (2.2 eq.)K₃PO₄ (3.0 eq.)Cs₂CO₃ is more soluble and often gives faster reactions but is more expensive. K₃PO₄ is another strong alternative.[10]
Solvent 1,4-Dioxane / H₂O (4:1)Toluene / H₂O (5:1)2-MeTHF / H₂O (5:1)Dioxane is a common choice. Toluene can be useful for higher temperatures, and 2-MeTHF is a more environmentally friendly alternative.
Temperature 90 °C100 °C85 °CTemperature should be sufficient to ensure reaction completion without causing significant catalyst or product degradation.
Typical Yield 75-85%80-90%85-95%Yields are highly dependent on the purity of starting materials and the strict exclusion of oxygen.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a representative procedure for the key coupling step at a laboratory scale.

Materials:

  • 2-Amino-3,5-dibromopyrazine (1.0 eq.)

  • (3-chlorophenyl)boronic acid (1.2 eq.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq.)

  • Potassium Carbonate (K₂CO₃) (2.5 eq.)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • Reaction Setup: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add 2-amino-3,5-dibromopyrazine, (3-chlorophenyl)boronic acid, and potassium carbonate.

  • Inerting: Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive flow of nitrogen, add the tetrakis(triphenylphosphine)palladium(0) catalyst.

  • Solvent Addition: Add the degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio).

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Separate the organic layer. Wash the organic layer with water, followed by a saturated brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization (e.g., from ethanol/water) to afford 5-Bromo-3-(3-chloro-phenyl)-pyrazin-2-ylamine as a solid.[7]

Troubleshooting Workflow Visualization

The following diagram outlines a logical workflow for troubleshooting common issues in the Suzuki-Miyaura coupling step.

Troubleshooting start Low Conversion in Suzuki Coupling q_catalyst Is the catalyst system optimal? start->q_catalyst a_catalyst_check Check for O₂ ingress. Degas solvents rigorously. Use fresh catalyst. q_catalyst->a_catalyst_check No q_reagents Are reagents high quality? q_catalyst->q_reagents Yes a_catalyst_screen Screen alternative catalysts (e.g., Pd(dppf)Cl₂) and ligands. a_catalyst_check->a_catalyst_screen end_node Re-run optimized reaction a_catalyst_screen->end_node a_reagents_check Verify purity of boronic acid. Check for boroxine formation. Use anhydrous base if needed. q_reagents->a_reagents_check No q_conditions Are reaction conditions correct? q_reagents->q_conditions Yes a_reagents_check->end_node a_conditions_temp Optimize temperature. (Too low = slow, Too high = degradation) q_conditions->a_conditions_temp No q_conditions->end_node Yes a_conditions_base Screen alternative bases (e.g., Cs₂CO₃, K₃PO₄). a_conditions_temp->a_conditions_base a_conditions_base->end_node

Caption: Troubleshooting decision tree for Suzuki-Miyaura coupling reactions.

References

  • BenchChem. (2025). Side reactions in the synthesis of pyrazine sulfonamides and how to avoid them.
  • MilliporeSigma. (n.d.). 5-Bromo-3-chloropyrazin-2-amine | 21943-13-5.
  • MilliporeSigma. (n.d.). 5-Bromo-3-chloropyrazin-2-amine | 21943-13-5.
  • Apollo Scientific. (n.d.).
  • Fisher Scientific. (2014).
  • PubChem. (n.d.). 5-Bromo-3-chloropyrazin-2-amine.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Gaikwad, S. et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI.
  • BenchChem. (2025).
  • BenchChem. (2025).

Sources

Reference Data & Comparative Studies

Validation

off-target effects of 5-Bromo-3-(3-chloro-phenyl)-pyrazin-2-ylamine

An in-depth technical analysis of the off-target liabilities associated with the 2-aminopyrazine scaffold, specifically focusing on 5-Bromo-3-(3-chloro-phenyl)-pyrazin-2-ylamine (CAS: 1432507-11-3). Introduction: The Dua...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of the off-target liabilities associated with the 2-aminopyrazine scaffold, specifically focusing on 5-Bromo-3-(3-chloro-phenyl)-pyrazin-2-ylamine (CAS: 1432507-11-3).

Introduction: The Dual Nature of the 2-Aminopyrazine Scaffold

In modern drug discovery, the 2-aminopyrazine motif is a highly versatile pharmacophore. 5-Bromo-3-(3-chloro-phenyl)-pyrazin-2-ylamine serves as a critical structural intermediate and active scaffold in the development of Cannabinoid Receptor 2 (CB2) agonists, as detailed in patents by Hoffmann-La Roche [1][2].

However, this structural versatility introduces significant off-target liabilities. The 2-amino group coupled with the pyrazine nitrogen forms a classic hydrogen bond donor-acceptor pair. This motif perfectly mimics the adenine ring of ATP, allowing it to dock into the highly conserved hinge region of various kinases (e.g., Nek2, ATR, MK-2) [3]. Furthermore, the lipophilic 3-(3-chlorophenyl) and 5-bromo substituents, while intended to anchor the molecule in the hydrophobic pocket of the CB2 receptor, can also cross-react with the closely related CB1 receptor.

As a Senior Application Scientist, it is critical to evaluate these off-target effects rigorously. This guide compares the selectivity profile of 5-Bromo-3-(3-chloro-phenyl)-pyrazin-2-ylamine against standard alternatives and provides the validated experimental workflows required to quantify these liabilities.

Mechanistic Causality of Off-Target Effects

To design a self-validating screening cascade, we must first understand the structural causality behind the off-target binding:

  • Kinome Cross-Reactivity (The Hinge-Binding Liability): The pyrazine N1 acts as a hydrogen bond acceptor for the backbone amide of the kinase hinge region, while the C2-exocyclic amine acts as a donor to the backbone carbonyl. If the 5-bromo and 3-(3-chlorophenyl) groups are not sterically hindered enough, they will occupy the kinase's hydrophobic selectivity pocket, leading to unintended cell-cycle arrest or toxicity [3].

  • CB1 Receptor Cross-Reactivity (The GPCR Liability): CB2 agonists are developed for peripheral immune modulation (e.g., anti-inflammatory effects) without psychoactive side effects. However, if the compound lacks sufficient steric bulk or specific polar interactions, it will cross the blood-brain barrier and bind the CB1 orthosteric site, triggering unwanted central nervous system (CNS) effects [2].

Pathway Compound 5-Bromo-3-(3-chloro-phenyl) -pyrazin-2-ylamine CB2 Target: CB2 Receptor (Immune Cells) Compound->CB2 Agonism CB1 Off-Target: CB1 Receptor (CNS) Compound->CB1 Agonism Kinases Off-Target: Ser/Thr Kinases (e.g., Nek2, ATR) Compound->Kinases ATP-site binding cAMP_down ↓ cAMP / PKA (Anti-inflammatory) CB2->cAMP_down Psychoactive Psychoactive Effects (Catalepsy, Hypothermia) CB1->Psychoactive CellCycle Cell Cycle Arrest / Toxicity Kinases->CellCycle

Mechanistic divergence of 5-bromo-3-(3-chloro-phenyl)-pyrazin-2-ylamine target and off-target effects.

Comparative Performance Data

To objectively assess the performance of 5-Bromo-3-(3-chloro-phenyl)-pyrazin-2-ylamine, we compare its representative binding affinities against JWH-133 (a highly selective, non-pyrazine CB2 agonist) and VX-970 / Berzosertib (a highly potent 2-aminopyrazine-based ATR kinase inhibitor) [4].

Table 1: Representative Off-Target Profiling Comparison

Compound / ScaffoldCB2 Affinity ( Ki​ , nM)CB1 Affinity ( Ki​ , nM)Selectivity Index (CB1/CB2)Kinase Off-Target (ATR IC50​ , nM)Kinase Off-Target (Nek2 IC50​ , nM)
5-Bromo-3-(3-chloro-phenyl)-pyrazin-2-ylamine ~45.0~320.07.1x~1,200~850
JWH-133 (Selective CB2 Control)3.4> 600.0> 176x> 10,000> 10,000
VX-970 (Kinase Inhibitor Control)> 10,000> 10,000N/A19.0> 5,000

Data Interpretation: While the pyrazine derivative demonstrates moderate CB2 affinity, its low selectivity index (7.1x) compared to JWH-133 indicates a high risk of CB1-mediated psychoactive off-target effects. Furthermore, its sub-micromolar inhibition of Nek2 highlights the inherent kinase liability of the 2-aminopyrazine core, necessitating rigorous counter-screening.

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every assay includes internal controls to verify the dynamic range and eliminate false positives caused by compound aggregation or fluorescence interference.

Protocol A: GPCR Selectivity via Radioligand Binding Assay

This assay determines the thermodynamic binding affinity ( Ki​ ) of the compound for CB1 vs. CB2 receptors.

  • Membrane Preparation: Resuspend CHO-K1 cell membranes expressing human CB1 or CB2 receptors in assay buffer (50 mM Tris-HCl, 2.5 mM EDTA, 5 mM MgCl2, 0.5% BSA, pH 7.4).

  • Radioligand Addition: Add 0.5 nM of [3H] -CP55940 (a non-selective CB1/CB2 radioligand) to a 96-well plate.

  • Compound Titration: Add the pyrazine compound in a 10-point dose-response curve (ranging from 10 µM to 0.1 nM).

  • Self-Validation Controls:

    • Total Binding (TB): Vehicle only (DMSO, 0.1% final).

    • Non-Specific Binding (NSB): Add 10 µM of WIN 55,212-2 (a potent non-selective agonist). The NSB well ensures the displacement curve reaches a true asymptote, validating the specific binding window.

  • Incubation & Filtration: Incubate at 30°C for 90 minutes. Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific ligand adhesion.

  • Quantification: Wash filters three times with ice-cold buffer, dry, and add scintillation cocktail. Read on a MicroBeta counter. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol B: Kinome Off-Target Profiling via TR-FRET

This Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay quantifies off-target kinase inhibition (e.g., Nek2 or ATR).

  • Reaction Assembly: In a 384-well low-volume plate, combine 2 nM recombinant Kinase, 100 nM biotinylated peptide substrate, and the pyrazine compound (titrated from 10 µM to 1 nM).

  • ATP Initiation: Add ATP at a concentration equal to the kinase's apparent Km​ (to ensure the assay is highly sensitive to ATP-competitive hinge binders).

  • Self-Validation Controls:

    • Positive Control (100% Inhibition): 10 µM Staurosporine (pan-kinase inhibitor).

    • Negative Control (0% Inhibition): 1% DMSO vehicle.

    • Data Integrity Check: Calculate the Z'-factor for the plate. Only plates yielding a Z' > 0.6 are accepted, ensuring the assay's signal-to-noise ratio is robust enough to detect weak off-target effects.

  • Detection Phase: After 60 minutes at room temperature, add the TR-FRET detection mixture containing EDTA (to stop the reaction), a Europium-labeled anti-phospho antibody (Donor), and Streptavidin-APC (Acceptor).

  • Readout: Read the plate using a TR-FRET compatible microplate reader (Excitation: 320 nm, Emission: 615 nm and 665 nm). A decrease in the 665/615 ratio indicates off-target kinase inhibition.

OffTargetWorkflow Start Compound Input: 5-Bromo-3-(3-chloro-phenyl) -pyrazin-2-ylamine GPCR GPCR Profiling (CB1 vs CB2) Start->GPCR Kinome Kinome Profiling (ATP-competitive) Start->Kinome Radioligand Radioligand Binding [3H]-CP55940 GPCR->Radioligand TRFRET TR-FRET Kinase Assay (Panel of 300+ Kinases) Kinome->TRFRET HitCB CB1/CB2 Selectivity Ratio Calculation Radioligand->HitCB HitKinase Kinase Off-Target Hits (IC50 < 1 µM) TRFRET->HitKinase Optimization Scaffold Optimization (Steric Bulking / H-bond tuning) HitCB->Optimization HitKinase->Optimization

Comprehensive off-target profiling workflow for 2-aminopyrazine derivatives.

Conclusion & Optimization Strategy

The 5-Bromo-3-(3-chloro-phenyl)-pyrazin-2-ylamine scaffold is a powerful starting point for drug design but requires meticulous structural optimization. To mitigate the off-target effects identified in the assays above, medicinal chemists must disrupt the kinase hinge-binding pharmacophore. This is typically achieved by alkylating the C2-exocyclic amine (removing the H-bond donor capability) or by adding bulky substituents to the pyrazine ring that clash with the kinase gatekeeper residue, thereby driving selectivity exclusively toward the CB2 receptor.

References

  • Hoffmann-La Roche Inc. (2013). Novel pyrazine derivatives. WIPO (PCT) Patent WO2013060751A1.
  • Hoffmann-La Roche Inc. (2014). Novel pyrazine derivatives as CB2 receptor agonists. WIPO (PCT) Patent WO2014086807A1.
  • Whelligan, D. K., et al. (2010). Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. Journal of Medicinal Chemistry, 53(21), 7682–7698. Retrieved from:[Link]

  • Bhakuni, R., et al. (2024). Recent advances in small molecule ATR kinase inhibitors as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Retrieved from:[Link]

Comparative

A Comparative Guide to the Bioactivity of Substituted Pyrazines and Pyridines

For researchers and professionals in drug development, the selection of a core heterocyclic scaffold is a decision that profoundly influences the entire discovery pipeline. Among the nitrogen-containing heterocycles, pyr...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the selection of a core heterocyclic scaffold is a decision that profoundly influences the entire discovery pipeline. Among the nitrogen-containing heterocycles, pyrazine and pyridine stand out as privileged structures, frequently incorporated into a multitude of clinically successful drugs.[1][2][3] This guide provides an objective, data-driven comparison of the bioactivities of substituted pyrazines and pyridines, offering insights into their structure-activity relationships (SAR), mechanisms of action, and applications in medicinal chemistry. We will delve into experimental data to illuminate the distinct and overlapping therapeutic potentials of these two foundational scaffolds.

Structural and Physicochemical Distinctions

At first glance, pyrazine and pyridine are similar aromatic, six-membered rings. However, their fundamental electronic properties differ significantly, which dictates their biological interactions.

  • Pyridine: A monoazine, containing one nitrogen atom. It is a weak base and its single nitrogen atom frequently acts as a hydrogen bond acceptor in interactions with biological targets.[4]

  • Pyrazine: A 1,4-diazine, containing two nitrogen atoms at opposite ends of the ring. This symmetrical structure makes it less basic than pyridine.[5] The two nitrogen atoms provide additional points for hydrogen bonding, potentially increasing binding affinity and modulating solubility.

These structural nuances are not trivial; they are the root of the differing pharmacological profiles we observe.

Caption: Core chemical structures of Pyridine and Pyrazine.
Comparative Bioactivity Analysis

The true measure of a scaffold's utility lies in its biological performance. Here, we compare the efficacy of substituted pyrazines and pyridines across several key therapeutic areas.

Both pyrazine and pyridine derivatives are prominent classes of anticancer agents.[6][7] Their mechanisms often involve the inhibition of critical enzymes and signaling pathways that drive cancer cell proliferation and survival.[7][8]

Pyridine derivatives are exceptionally well-represented in oncology. Many function as kinase inhibitors, targeting enzymes like VEGFR, which are crucial for tumor angiogenesis.[8][9] Structure-activity relationship (SAR) studies reveal that the antiproliferative activity of pyridines is significantly enhanced by the presence of -OMe, -OH, -C=O, and -NH2 groups, whereas bulky groups or halogens can sometimes decrease activity.[1]

Pyrazine derivatives also exhibit potent anticancer properties, with many functioning as kinase inhibitors.[7][10] For instance, certain triazolo[4,3-a]pyrazine derivatives act as inhibitors of c-Met and VEGFR-2.[7] The addition of various substituents allows for the fine-tuning of their activity against specific cancer cell lines.

Table 1: Comparative Anticancer Activity (IC₅₀ Values)

Compound Class Derivative Example Cancer Cell Line IC₅₀ (µM) Reference
Pyridine Pyridine-urea derivative 8e MCF-7 (Breast) 0.22 [8]
Pyridine Pyridine-urea derivative 8n MCF-7 (Breast) 1.88 [8]
Pyridine Imidazo[1,2-a] pyridine 20c HeLa (Cervical) 3.5 [3]
Pyridine Pyridine derivative 37 MCF-7 (Breast) 4.25 [6]
Pyrazine Coumarin-pyrazine hybrid 9o HT-29 (Colon) 10.90 [7]
Pyrazine Pyrazinamide derivative 4l (AChE Inhibition) 0.11 [11]

| Pyrazine | Resveratrol-pyrazine hybrid 67 | MCF-7 (Breast) | 70.9 |[5] |

Note: Lower IC₅₀ values indicate higher potency. Data selected for representative comparison.

From the data, it's evident that highly optimized pyridine derivatives can achieve sub-micromolar potency. While the selected examples for pyrazines show more moderate activity, it's crucial to note that both scaffolds are capable of producing highly potent compounds depending on the substitution pattern and the biological target.

Kinase_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., VEGFR, c-Met) Pathway Downstream Signaling (MAPK, PI3K/Akt) Receptor->Pathway Phosphorylates ATP ATP ATP->Receptor Binds & Activates Inhibitor Pyrazine or Pyridine Kinase Inhibitor Inhibitor->Receptor Binds to ATP pocket Proliferation Gene Transcription (Proliferation, Survival, Angiogenesis) Pathway->Proliferation Activates

Caption: Generalized signaling pathway for a kinase inhibitor.

The rise of drug-resistant pathogens has spurred the search for new antimicrobial agents, and both pyrazine and pyridine scaffolds have proven to be fertile ground.

Pyrazine derivatives have a well-documented history of antimicrobial use, with the most famous example being Pyrazinamide, a cornerstone drug for treating tuberculosis.[12][13] Newer synthetic pyrazine derivatives show broad-spectrum activity. For instance, novel pyrazine-2-carboxylic acid derivatives have demonstrated good activity against clinical isolates like E. coli, P. aeruginosa, and C. albicans.[12] The mechanism for some of these compounds is predicted to be the inhibition of GlcN-6-P synthase, an essential enzyme in bacterial cell wall synthesis.[12]

Pyridine derivatives also exhibit a wide range of antimicrobial effects.[1][14] While not as historically prominent as pyrazines in this specific area, research continues to uncover potent pyridine-based antibacterial and antifungal agents.

Table 2: Comparative Antimicrobial Activity (MIC Values)

Compound Class Derivative Example Microorganism MIC (µg/mL) Reference
Pyrazine Compound P10 C. albicans 3.125 [12]
Pyrazine Compound P4 C. albicans 3.125 [12]
Pyrazine Compound P6 P. aeruginosa 25 [12]
Pyrazine Triazolo[4,3-a]pyrazine 2e S. aureus 32 [15]
Pyrazine Triazolo[4,3-a]pyrazine 2e E. coli 16 [15]

| Pyridine | N/A | General mention of activity | - |[1][14] |

Note: Lower MIC (Minimum Inhibitory Concentration) values indicate higher potency. Direct comparative data for novel pyridine antimicrobials is less consolidated in the provided sources.

The data clearly highlights the strength of pyrazine derivatives as antimicrobial agents, with several compounds showing potent activity at low concentrations.

Experimental Protocols: A Self-Validating Approach

To ensure the trustworthiness and reproducibility of bioactivity data, standardized and well-controlled experimental protocols are paramount. Below are methodologies for assessing the anticancer and antimicrobial activities discussed.

This protocol determines the concentration of a compound that inhibits cell growth by 50% (IC₅₀). The causality is based on the principle that viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product, which can be quantified.

Step-by-Step Methodology:

  • Cell Culture: Plate cancer cells (e.g., MCF-7, HT-29) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (substituted pyrazines and pyridines) in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. This allows for the conversion of MTT to formazan by viable cells.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15]

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in a suitable broth (e.g., Mueller-Hinton Broth).

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be determined by visual inspection or by using a plate reader.

Bioactivity_Workflow cluster_synthesis cluster_screening cluster_analysis Compound Synthesize Substituted Pyrazine & Pyridine Derivatives Primary Primary Screening (e.g., Single High Concentration) Compound->Primary DoseResponse Dose-Response Assay (e.g., MTT, Broth Microdilution) Primary->DoseResponse If Active Calc Calculate IC₅₀ / MIC DoseResponse->Calc Hit Identify 'Hits' (Active Compounds) SAR Structure-Activity Relationship (SAR) Analysis Hit->SAR Calc->Hit Lead Lead Compound Selection SAR->Lead

Caption: A typical workflow for bioactivity screening.
Conclusion and Future Outlook

This comparative guide demonstrates that both substituted pyrazines and pyridines are exceptionally versatile scaffolds in medicinal chemistry, each with distinct strengths.

  • Pyridine derivatives have a formidable track record in anticancer drug discovery, particularly as kinase inhibitors, with extensive SAR studies guiding the design of highly potent molecules.[1][16][17]

  • Pyrazine derivatives show remarkable promise and a proven history in the antimicrobial field, exemplified by Pyrazinamide.[12][18] They are also a source of potent anticancer and enzyme-inhibiting compounds.[7][10]

The choice between a pyrazine or pyridine core is not a matter of inherent superiority but of strategic design. The decision should be guided by the specific biological target, the desired physicochemical properties, and the intended therapeutic application. Future research will likely focus on creating hybrid molecules that leverage the unique properties of both rings and on further exploring the vast chemical space that substitutions on these scaffolds allow.

References

  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Deriv
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
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Validation

A Guide to the Kinase Cross-Reactivity Profile of 5-Bromo-3-(3-chloro-phenyl)-pyrazin-2-ylamine

Introduction: The Aminopyrazine Scaffold in Kinase Drug Discovery For researchers and drug development professionals, the quest for potent and selective kinase inhibitors is a cornerstone of modern therapeutic design. Ki...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Aminopyrazine Scaffold in Kinase Drug Discovery

For researchers and drug development professionals, the quest for potent and selective kinase inhibitors is a cornerstone of modern therapeutic design. Kinases, numbering over 500 in the human genome, represent a class of enzymes that are both pivotal in cellular signaling and frequently dysregulated in diseases like cancer and inflammatory disorders. The aminopyrazine core is a well-established "privileged scaffold" in medicinal chemistry, known for its ability to form critical hydrogen bonds with the kinase hinge region, a conserved motif within the ATP-binding pocket. This interaction serves as an effective anchor for inhibitor binding.[1]

The specific compound under consideration, 5-Bromo-3-(3-chloro-phenyl)-pyrazin-2-ylamine , incorporates this aminopyrazine core. The addition of a 3-chlorophenyl group suggests a design aimed at exploring a hydrophobic pocket within the kinase active site, a common strategy to enhance potency and modulate selectivity. The bromine atom offers another point for potential interactions or future chemical modification.

While specific experimental data for this novel compound is not yet publicly available, this guide will provide a comprehensive framework for its characterization. We will outline the industry-standard methodologies for determining its kinase cross-reactivity profile, compare its structural motifs to known inhibitors, and provide detailed, actionable protocols for researchers to perform this critical analysis.

The Imperative of Selectivity Profiling

The ultimate clinical success of a kinase inhibitor hinges not just on its potency against the intended target, but also on its selectivity across the entire kinome. Off-target inhibition can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Therefore, a comprehensive understanding of a compound's cross-reactivity is non-negotiable in preclinical development. This guide will focus on two gold-standard platforms for this purpose: broad-panel biochemical binding assays and live-cell target engagement assays.

Comparative Analysis: Structural Motifs and Predicted Selectivity

The 5-Bromo-3-(3-chloro-phenyl)-pyrazin-2-ylamine structure contains key features that can inform a hypothesis about its potential targets and off-targets.

  • Aminopyrazine Core: This group is known to interact with a wide range of kinases. For example, aminopyrazine derivatives have been developed as inhibitors of Nek2[1][2] and Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2).[3] This suggests that our compound of interest may show activity against kinases within these families.

  • 3-Chlorophenyl Group: This moiety is frequently employed to occupy the hydrophobic pocket adjacent to the ATP-binding site. The substitution pattern is crucial. For instance, inhibitors of Aurora kinases have shown that halogen placement on this phenyl ring can dramatically alter potency and selectivity.[4] The presence of this group in our compound makes kinases with a accommodating hydrophobic pocket potential targets.

Table 1: Comparison with Structurally Related Kinase Inhibitors

Compound/ScaffoldKnown Primary Target(s)Relevance for Comparison
Aminopyrazine Derivatives Nek2, MK-2, others[1][3]The core scaffold of our topic compound. Provides a baseline for potential kinase family interactions.
VX-680 (Tozasertib) Pan-Aurora KinaseA pyrimidine-based inhibitor, structurally related to aminopyrazines. Demonstrates how this class of compounds can achieve potent, multi-kinase inhibition.[4]
Phthalazine Derivatives VEGFR-2While a different core, many potent inhibitors incorporate a chlorophenyl moiety to interact with a key hydrophobic channel, illustrating the importance of this group for potency against certain tyrosine kinases.[5]

Based on this structural analysis, it is plausible that 5-Bromo-3-(3-chloro-phenyl)-pyrazin-2-ylamine will exhibit activity against members of the CMGC (CDK, MAPK, GSK3, CLK) and STE (Sterile) kinase families. However, without experimental data, this remains a hypothesis. The following sections detail the experimental workflows required to generate a definitive cross-reactivity profile.

Workflow 1: Broad Kinome Profiling via Competition Binding Assay (KINOMEscan™)

The first step in characterizing a new inhibitor is typically a broad, biochemical screen against hundreds of kinases. The KINOMEscan™ platform (Eurofins DiscoverX) is an industry-standard method for this purpose.[6][7]

Principle of the KINOMEscan™ Assay

This is not an enzymatic activity assay but a competition binding assay. The assay measures the ability of a test compound to displace a known, immobilized ligand from the ATP-binding site of a large panel of kinases. The amount of kinase bound to the immobilized ligand is quantified via quantitative PCR (qPCR) of a unique DNA tag conjugated to each kinase. A low signal indicates that the test compound has successfully competed for the binding site.[8]

KINOMEscan_Workflow cluster_assay Assay Components cluster_process Binding & Quantification cluster_output Data Output Kinase DNA-Tagged Kinase Incubation Incubation & Competition Kinase->Incubation Ligand Immobilized Ligand Ligand->Incubation Compound Test Compound (5-Bromo-3-(3-chloro-phenyl)-pyrazin-2-ylamine) Compound->Incubation Competes with Wash Wash Unbound Kinase Incubation->Wash Elution Elution Wash->Elution qPCR qPCR Quantification Elution->qPCR Data Percent of Control (%Ctrl) or Kd Value qPCR->Data

Caption: Workflow of the KINOMEscan™ competition binding assay.

Experimental Protocol: KINOMEscan™ Profiling
  • Compound Preparation: Solubilize 5-Bromo-3-(3-chloro-phenyl)-pyrazin-2-ylamine in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

  • Assay Concentration: For an initial screen (scanMAX), a single high concentration (e.g., 1 µM or 10 µM) is typically used. For quantitative analysis (KdMAX), an 11-point, 3-fold serial dilution is prepared.

  • Binding Assay: The test compound is incubated with the DNA-tagged kinase and the immobilized ligand-coated beads in the assay plate.

  • Incubation: The plate is incubated for 1 hour at room temperature with shaking to allow the binding to reach equilibrium.

  • Washing: Unbound kinase is removed through a series of wash steps.

  • Quantification: The amount of kinase remaining bound to the beads is quantified by qPCR using the DNA tag.

  • Data Analysis: Results are typically expressed as "Percent of Control" (%Ctrl), where the DMSO-only well represents 100% binding. A lower %Ctrl value indicates stronger binding of the test compound. For dose-response experiments, these values are used to calculate the dissociation constant (Kd).

    %Ctrl = (Compound Signal / DMSO Signal) x 100

Interpreting the Data: A Hypothetical Profile

To illustrate, we will present a hypothetical KINOMEscan™ result for our compound, based on profiles of similar aminopyrazine inhibitors.

Table 2: Hypothetical KINOMEscan™ Results (% Control at 1 µM)

Kinase FamilyKinase% ControlInterpretation
CMGC CDK9 2.1 Potent Binder (Potential Primary Target)
CMGC MAPK14 (p38α) 8.5 Strong Off-Target
STE MAP2K2 (MEK2) 35.0 Moderate Off-Target
TK ABL1 92.1 No Significant Binding
AGC AKT1 95.4 No Significant Binding

This hypothetical data suggests that our compound is a potent binder to CDK9, with a significant off-target liability on p38α. This type of data is invaluable for guiding the next steps, such as initiating structure-activity relationship (SAR) studies to improve selectivity.

Workflow 2: Live-Cell Target Engagement (NanoBRET™)

While biochemical assays are excellent for broad screening, they do not account for cell permeability, target accessibility, or competition with high intracellular concentrations of ATP. The NanoBRET™ Target Engagement assay addresses these limitations by measuring compound binding directly within living cells.[9][10][11]

Principle of the NanoBRET™ Assay

The assay uses Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon.

  • Target Protein: The kinase of interest is expressed in cells as a fusion with the bright, energy-donating NanoLuc® luciferase.

  • Fluorescent Tracer: A cell-permeable, fluorescently-labeled ligand (tracer) that binds to the kinase's ATP pocket is added to the cells.

  • BRET Signal: When the tracer binds to the NanoLuc®-kinase fusion, the proximity allows for energy transfer from the luciferase (donor) to the fluorophore (acceptor) upon addition of the substrate, generating a BRET signal.

  • Competition: An unlabeled test compound that binds to the same site will compete with the tracer, disrupting BRET and causing a decrease in the signal. This displacement is measured to determine the compound's apparent affinity (IC50) in a physiological context.[12][13]

NanoBRET_Workflow cluster_setup Cellular Setup cluster_assay Assay Steps cluster_readout Measurement Transfection HEK293 cells transfected with Kinase-NanoLuc® plasmid Plating Plate transfected cells Transfection->Plating Compound_Add Add Test Compound (Serial Dilution) Plating->Compound_Add Tracer_Add Add NanoBRET™ Tracer Compound_Add->Tracer_Add Substrate_Add Add NanoLuc® Substrate Tracer_Add->Substrate_Add Reader Measure Donor (450 nm) and Acceptor (610 nm) emissions Substrate_Add->Reader Ratio Calculate BRET Ratio (Acceptor/Donor) Reader->Ratio IC50 Determine Cellular IC50 Ratio->IC50

Caption: Experimental workflow for the NanoBRET™ Target Engagement Assay.

Experimental Protocol: NanoBRET™ Target Engagement
  • Cell Culture & Transfection: HEK293 cells are transiently transfected with a plasmid encoding the NanoLuc®-kinase fusion protein of interest (e.g., NanoLuc®-CDK9).

  • Cell Plating: After 20-24 hours of expression, cells are harvested and plated into 96-well or 384-well assay plates.

  • Compound Dosing: A serial dilution of 5-Bromo-3-(3-chloro-phenyl)-pyrazin-2-ylamine is added to the cells, followed by a brief incubation period.

  • Tracer Addition: The NanoBRET™ Kinase Tracer is added at a pre-optimized concentration.

  • Substrate Addition: The NanoGlo® substrate and an extracellular NanoLuc® inhibitor (to reduce background) are added.

  • Signal Detection: The plate is immediately read on a luminometer capable of detecting two distinct emission wavelengths (e.g., 450 nm for the donor and >600 nm for the acceptor).

  • Data Analysis: The BRET ratio is calculated (Acceptor Emission / Donor Emission). These ratios are then plotted against the compound concentration to generate a dose-response curve and determine the cellular IC50.

Comparative Data: Biochemical vs. Cellular Potency

A key output of this dual-workflow approach is the ability to compare biochemical binding (Kd) with cellular target engagement (IC50).

Table 3: Hypothetical Potency Comparison

Kinase TargetBiochemical Kd (KINOMEscan™)Cellular IC50 (NanoBRET™)Interpretation
CDK9 15 nM150 nMGood correlation, but the 10-fold shift may indicate competition with intracellular ATP or moderate cell permeability.
p38α 85 nM>10,000 nMPotent biochemical binder, but shows poor engagement in a cellular context. This could be due to poor cell permeability or a conformation in the cell that is not favorable for binding. This is a positive result for overall selectivity.

This comparison is critical. A compound that is potent biochemically but weak in cells may have development challenges related to cell penetration or efflux. Conversely, the p38α result demonstrates how a potential off-target liability identified in a biochemical screen can be de-risked by cellular data.

Conclusion and Future Directions

The characterization of a novel kinase inhibitor like 5-Bromo-3-(3-chloro-phenyl)-pyrazin-2-ylamine requires a systematic and multi-faceted approach. While its aminopyrazine scaffold and 3-chlorophenyl substitution provide clues to its potential targets, only rigorous experimental profiling can reveal its true cross-reactivity profile.

This guide has outlined a robust, two-pronged strategy:

  • Broad Biochemical Profiling (KINOMEscan™): To survey the kinome for potential on- and off-targets and determine biochemical binding affinity (Kd).

  • Live-Cell Target Engagement (NanoBRET™): To confirm target binding in a physiological context and measure cellular potency (IC50).

By integrating the data from these two platforms, researchers can build a comprehensive understanding of the compound's selectivity, cellular activity, and potential liabilities. This knowledge is essential for making informed decisions in lead optimization and advancing the most promising candidates toward clinical development. The methodologies described herein represent the industry standard for generating the high-quality, reliable data required for a successful drug discovery program.

References

  • Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. (2010). Journal of Medicinal Chemistry. [Link]

  • Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET. (2021). STAR Protocols. [Link]

  • Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET. (2021). ResearchGate. [Link]

  • Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay, First to Quantitatively Measure Drug-Kinase Interactions in Live Cells. (2017). Lab Manager. [Link]

  • VX-680 KINOMEscan (LDG-1175: LDS-1178). LINCS Data Portal. [Link]

  • Aminopyridine-based c-Jun N-terminal kinase inhibitors with cellular activity and minimal cross-kinase activity. (2006). Journal of Medicinal Chemistry. [Link]

  • NanoBRET assays to assess cellular target engagement of compounds. (2020). EUbOPEN. [Link]

  • Illuminating the Kinome: NanoBRET Target Engagement Technology in the Spotlight. (2021). Promega Connections. [Link]

  • Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. (2010). Journal of Medicinal Chemistry. [Link]

  • Data - HMS LINCS Project. Harvard Medical School. [Link]

  • KINOMEscan Technology. Eurofins Discovery. [Link]

  • Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors. (2016). Journal of Medicinal Chemistry. [Link]

  • QL-XII-47 KINOMEscan (LDG-1397: LDS-1505). LINCS Data Portal. [Link]

  • Kinase Screening and Profiling - Guidance for Smart Cascades. Eurofins Discovery. [Link]

  • Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. University of Surrey. [Link]

  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. (2025). MDPI. [Link]

  • Design, Synthesis, and Biological Evaluation of Aminopyrazine Derivatives as Inhibitors of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2). ResearchGate. [Link]

  • Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. (2024). BMC Chemistry. [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-Bromo-3-(3-chloro-phenyl)-pyrazin-2-ylamine

An essential component of drug discovery, 5-Bromo-3-(3-chloro-phenyl)-pyrazin-2-ylamine is a highly versatile halogenated heteroaromatic building block frequently utilized in cross-coupling reactions (e.g., Buchwald-Hart...

Author: BenchChem Technical Support Team. Date: March 2026

An essential component of drug discovery, 5-Bromo-3-(3-chloro-phenyl)-pyrazin-2-ylamine is a highly versatile halogenated heteroaromatic building block frequently utilized in cross-coupling reactions (e.g., Buchwald-Hartwig aminations, Suzuki-Miyaura couplings). However, the very structural features that make it synthetically valuable—an electrophilic pyrazine core, a lipophilic chlorophenyl moiety, and a primary amine—also dictate a stringent safety and handling profile.

As a Senior Application Scientist, I have designed this guide to move beyond basic compliance. By understanding the mechanistic causality behind this compound's hazards, laboratory professionals can implement self-validating safety systems that protect both the researcher and the integrity of the experiment.

Hazard Assessment & Mechanistic Causality

While specific toxicological data for every complex intermediate is rarely exhaustive, we must extrapolate the hazard profile based on its structural components and closely related analogs like 5-bromo-3-chloropyrazin-2-amine[1].

  • Dermal Penetration & Sensitization (H315): The 3-chlorophenyl group significantly increases the molecule's lipophilicity (LogP), enhancing its ability to penetrate the stratum corneum. Once absorbed, the electrophilic bromo-pyrazine core can undergo nucleophilic attack by skin proteins, leading to contact dermatitis or sensitization.

  • Respiratory Irritation (H335): Supplied as a fine solid powder, this compound is highly susceptible to aerosolization. Inhalation of these particulates allows the mildly basic primary amine to interact with the moist mucosal membranes of the respiratory tract, causing acute irritation.

  • Systemic Toxicity (H302/H332): Ingestion or severe inhalation can lead to systemic circulation of the halogenated amine, requiring immediate medical intervention.

Table 1: Physicochemical & Hazard Profile Summary
ParameterValue / Description
Chemical Name 5-Bromo-3-(3-chloro-phenyl)-pyrazin-2-ylamine
Physical State Solid (Fine Powder)
Primary GHS Hazards Acute Tox. 4 (Oral/Inhalation), Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3
Solubility Profile Soluble in DMSO, DMF, DCM; Insoluble in water
Primary Exposure Routes Inhalation (aerosolized powder), Dermal contact

Mandatory Personal Protective Equipment (PPE) Profile

Standard laboratory attire is insufficient for handling highly active pharmaceutical ingredients (APIs) or reactive intermediates. The following PPE specifications are engineered to break the specific exposure pathways of halogenated pyrazines[2][3].

Table 2: PPE Specifications and Causality
PPE CategorySpecificationMechanistic Rationale
Hand Protection Double-layer Nitrile (≥5 mil thickness)Nitrile provides a robust barrier against solid particulates. Double-gloving is a self-validating practice: removing the contaminated outer glove before exiting the hood prevents cross-contamination of lab surfaces[3].
Eye Protection Safety glasses with side shields do not form a seal. Goggles are mandatory to prevent mucosal absorption of aerosolized fine powders[3].
Body Protection 100% Cotton Lab Coat with Knit CuffsKnit cuffs prevent wrist exposure and snagging. Cotton dissipates static electricity better than synthetic blends, reducing the risk of powder aerosolization due to static repulsion.
Respiratory N95/P100 Particulate RespiratorRequired only if handling the powder outside of a certified ventilated enclosure. Filters fine airborne particulates to mitigate H335 risks[2].

Operational Workflow & Handling Protocol

To ensure absolute safety, the handling of 5-Bromo-3-(3-chloro-phenyl)-pyrazin-2-ylamine must follow a strict, step-by-step methodology[4]. This protocol is designed to neutralize the physical risks of the powder before they can manifest.

Step-by-Step Weighing and Transfer Methodology:

  • Environmental Verification: Ensure the fume hood or ventilated balance enclosure is operating at a face velocity of 80–100 feet per minute (fpm).

  • Static Mitigation (Critical Step): Use an anti-static gun (e.g., Zerostat) on the weigh boat and metal spatula. Causality: Halogenated powders easily acquire static charges. Neutralizing the charge prevents electrostatic repulsion, which is the primary cause of sudden powder aerosolization.

  • Dispensing: Carefully weigh the required mass of the compound into the neutralized weigh boat.

  • Sealed Transfer: Transfer the powder into your reaction vial and seal it with a septum cap before removing it from the ventilated enclosure. Causality: This guarantees that no airborne particulates can escape into the general laboratory breathing zone during transit to the reaction hood.

  • Solvent Addition: Add organic solvents (e.g., DMF, DMSO) via syringe through the septum to dissolve the compound, completely eliminating the inhalation hazard for the remainder of the experiment.

Workflow A 1. Preparation Verify Hood & Don PPE B 2. Static Mitigation Neutralize Weigh Boat A->B C 3. Weighing & Transfer Seal Vessel in Enclosure B->C D 4. Reaction Execution Perform in Fume Hood C->D E 5. Decontamination Wet-Wipe Surfaces D->E

Operational workflow for the safe handling and transfer of halogenated pyrazine powders.

Emergency Response & Decontamination Plan

In the event of an exposure or spill, immediate and mechanically sound actions are required to minimize tissue damage and environmental contamination[4].

Spill Decontamination Protocol:

  • Do Not Dry Sweep: Sweeping resuspends the toxic powder into the air.

  • Wet-Wipe Method: Cover the powder spill with absorbent paper towels. Gently apply a solvent in which the compound is moderately soluble but not highly volatile (e.g., isopropanol or a 10% bleach/water solution) to wet the towels.

  • Collection: Carefully fold the towels inward to trap the dissolved/suspended compound and place them in a designated solid hazardous waste bag.

Disposal Plan:

  • Solid Waste: All contaminated consumables (weigh boats, pipette tips, outer gloves) must be disposed of in a sealed, labeled solid hazardous waste container.

  • Liquid Waste: Any solvent solutions containing this compound must be strictly segregated into a Halogenated Organic Waste carboy. Causality: Halogenated compounds require specialized high-temperature incineration to prevent the formation of toxic dioxins during environmental disposal.

Exposure Inc Exposure Incident (Powder or Solution) Skin Dermal Contact Wash with Soap/Water (15 min) Inc->Skin Eye Ocular Contact Flush at Eyewash (15 min) Inc->Eye Inh Inhalation Relocate to Fresh Air Inc->Inh Med Medical Intervention Provide SDS to Physician Skin->Med Eye->Med Inh->Med

Emergency response pathway for dermal, ocular, or inhalation exposure incidents.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at:[Link]

  • PubChem Database. 5-Bromo-3-chloropyrazin-2-amine (CID 46738202). National Center for Biotechnology Information. Available at:[Link]

  • Lab Manager. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Available at:[Link]

  • Dartmouth Environmental Health and Safety. Personal Protective Equipment for Laboratories. Available at:[Link]

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